Fenobucarb
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2-butan-2-ylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-9(2)10-7-5-6-8-11(10)15-12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRFUJHNVNOBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058077 | |
| Record name | Fenobucarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3766-81-2 | |
| Record name | Fenobucarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3766-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenobucarb [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(1-methylpropyl)-, 1-(N-methylcarbamate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenobucarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sec-butylphenyl methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOBUCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MS2P7M0CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-sec-butylphenyl methylcarbamate (Fenobucarb)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-sec-butylphenyl methylcarbamate, commonly known as Fenobucarb or BPMC, is a carbamate (B1207046) insecticide widely used in agriculture. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and visual representations of the synthetic routes. The information presented is curated from patent literature and academic sources to ensure technical accuracy and practical applicability.
Introduction
This compound is a non-systemic insecticide with contact action, primarily used to control sucking and biting insects on rice and cotton.[1][2] Its mode of action involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function in insects.[3][4] The synthesis of this compound can be achieved through several chemical pathways, each with distinct advantages and challenges regarding reagent toxicity, reaction conditions, and overall yield. This guide will focus on three prominent synthesis routes originating from 2-sec-butylphenol (B1202637).
Core Synthesis Pathways
The industrial production and laboratory synthesis of 2-sec-butylphenyl methylcarbamate predominantly revolve around three key methods, all utilizing 2-sec-butylphenol as the starting aromatic precursor. These pathways are:
-
The Methyl Isocyanate Pathway: A widely recognized and industrially significant method involving the direct reaction of 2-sec-butylphenol with methyl isocyanate.
-
The Methylaminoformyl Chloride Pathway: An alternative route that employs a phosgene (B1210022) derivative, offering a different approach to the formation of the carbamate linkage.
-
The S-Methyl Ester of N-Methylcarbamothioic Acid Pathway: A multi-step synthesis that proceeds through a thiocarbamate intermediate.
This section will provide a detailed exploration of each of these pathways, including reaction mechanisms, experimental protocols, and tabulated quantitative data.
The Methyl Isocyanate Pathway
This pathway is a cornerstone of industrial this compound production due to its straightforward nature and high efficiency. The synthesis involves the nucleophilic addition of the hydroxyl group of 2-sec-butylphenol to the electrophilic carbon of methyl isocyanate. This reaction is typically facilitated by a basic catalyst, such as triethylamine (B128534).
Reaction Scheme:
Figure 1: Synthesis of this compound via the Methyl Isocyanate Pathway.
Experimental Protocol:
The following protocol is a generalized procedure based on established industrial practices.[3]
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with 2-sec-butylphenol.
-
Catalyst Addition: A catalytic amount of triethylamine is added to the reaction vessel.
-
Reagent Addition: Methyl isocyanate is added dropwise to the stirred mixture. An exothermic reaction is expected, and the temperature should be maintained within a specified range through cooling.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is typically subjected to a purification process to remove unreacted reagents and the catalyst. This may involve washing with an acidic solution to remove the triethylamine catalyst, followed by distillation under reduced pressure to isolate the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Molar Ratio | 2-sec-butylphenol : Methyl Isocyanate (1 : >1) | |
| Catalyst | Triethylamine | |
| Solvent | Typically solvent-free or inert solvent | |
| Reaction Temperature | Controlled, often moderately elevated | |
| Purity of Technical Grade | ≥ 95.00% (w/w) |
The Methylaminoformyl Chloride Pathway
This synthetic route offers an alternative to the use of the highly volatile and toxic methyl isocyanate. It involves the reaction of 2-sec-butylphenol with methylaminoformyl chloride, a derivative of phosgene. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Scheme:
Figure 2: Synthesis of this compound via the Methylaminoformyl Chloride Pathway.
Experimental Protocol:
While specific protocols for this compound via this route are not widely detailed in readily available literature, a general procedure for the synthesis of carbamates from phenols and carbamoyl (B1232498) chlorides can be adapted.
-
Reactant Preparation: 2-sec-butylphenol is dissolved in a suitable inert solvent, such as toluene (B28343) or dichloromethane (B109758), in a reaction vessel. A stoichiometric amount of a base (e.g., pyridine or triethylamine) is added to act as a hydrogen chloride scavenger.
-
Reagent Addition: Methylaminoformyl chloride, dissolved in the same solvent, is added slowly to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion.
-
Work-up and Purification: The reaction mixture is washed with water and brine to remove the salt byproduct and any excess base. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography.
Quantitative Data:
| Parameter | Expected Value |
| Reactant Molar Ratio | 2-sec-butylphenol : Methylaminoformyl Chloride (approx. 1 : 1) |
| Base | Pyridine or Triethylamine (at least 1 equivalent) |
| Solvent | Inert solvent (e.g., Toluene, Dichloromethane) |
| Reaction Temperature | Room temperature to moderate heating |
The S-Methyl Ester of N-Methylcarbamothioic Acid Pathway
This multi-step synthesis provides a less common but viable route to this compound. It involves the reaction of 2-sec-butylphenol with the S-methyl ester of N-methylcarbamothioic acid in the presence of a base.
Reaction Scheme:
Figure 3: Synthesis of this compound via the S-Methyl Ester of N-Methylcarbamothioic Acid Pathway.
Experimental Protocol:
The following protocol is based on a described synthetic method.
-
Reaction Setup: In a suitable reaction flask, 2-sec-butylphenol is dissolved in acetonitrile.
-
Base Addition: Triethylamine is added to the solution to act as a base.
-
Reagent Addition: The S-methyl ester of N-methylcarbamothioic acid is slowly added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained for several hours.
-
Solvent Removal: After the reaction is complete, the acetonitrile is removed by evaporation under vacuum.
-
Work-up and Purification: The resulting residue is dissolved in dichloromethane and washed sequentially with water, a cold dilute sodium hydroxide (B78521) solution, and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Final Product Isolation: The solvent is evaporated to yield the crude product, which can be further purified if necessary.
Quantitative Data:
While a detailed quantitative breakdown is not provided in the source, the following parameters are outlined:
| Parameter | Value | Reference |
| Reactants | 2-sec-butylphenol, S-methyl ester of N-methylcarbamothioic acid | |
| Catalyst/Base | Triethylamine | |
| Solvent | Acetonitrile | |
| Reaction Condition | Reflux |
Conclusion
The synthesis of 2-sec-butylphenyl methylcarbamate can be accomplished through several distinct pathways, with the methyl isocyanate route being the most prevalent in industrial applications. The choice of a particular synthetic method will depend on various factors, including the availability and cost of starting materials, safety considerations related to reagent toxicity (e.g., methyl isocyanate vs. methylaminoformyl chloride), and the desired scale of production. This guide provides a foundational understanding of these synthetic routes to aid researchers and professionals in their work with this important carbamate insecticide. Further optimization of the described protocols may be necessary to achieve desired yields and purity levels in a laboratory or industrial setting.
References
- 1. rayfull.com [rayfull.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C12H17NO2 | CID 19588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenobucarb: A Technical Guide to its Role as a Carbamate Insecticide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenobucarb, a carbamate (B1207046) insecticide, is a potent neurotoxic agent widely employed in agriculture for the control of sucking and chewing insects.[1] Its primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in persistent nerve stimulation, paralysis, and eventual death of the insect.[1] Beyond its primary mode of action, this compound has been shown to induce secondary cellular toxicities, including oxidative stress and inflammatory responses.[2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, associated signaling pathways, toxicological profile, and standard experimental protocols for its analysis.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other carbamate insecticides, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.
This compound acts as a competitive inhibitor, binding to the active site of AChE. This binding results in the carbamylation of a serine residue within the enzyme's active site, rendering it inactive. Unlike organophosphates, this carbamylation is reversible, allowing for the spontaneous hydrolysis of the carbamyl-enzyme complex and subsequent regeneration of the active enzyme. However, the rate of decarbamylation is significantly slower than the hydrolysis of acetylcholine, leading to a temporary but substantial accumulation of ACh in the synaptic cleft. This accumulation results in the continuous stimulation of nicotinic and muscarinic acetylcholine receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.
Inhibition of Acetylcholinesterase by this compound
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Fenobucarb in Water Samples
Introduction
Fenobucarb is a carbamate (B1207046) insecticide widely used in agriculture to protect crops.[1] Its potential for runoff into water sources raises environmental and health concerns, necessitating sensitive and reliable analytical methods for its detection and quantification in aqueous matrices. These application notes provide detailed protocols for researchers and scientists on various established techniques for analyzing this compound in water samples, including chromatographic and electrochemical methods.
Chromatographic Methods
Chromatographic techniques are the most common and robust methods for pesticide analysis, offering high sensitivity and selectivity. They involve a separation step followed by detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like this compound.[2] The gas chromatograph separates components of the sample, which are then ionized and identified by the mass spectrometer based on their mass-to-charge ratio. This method provides excellent selectivity and is suitable for complex matrices like wastewater.[2][3] Matrix-matched calibration is often recommended to mitigate matrix effects and improve accuracy.[2]
Experimental Protocol: GC-MS for this compound in Water
This protocol is based on the methodology described by Chormey (2021).
-
Sample Preparation:
-
Collect water samples in clean polypropylene (B1209903) bottles.
-
Filter the samples sequentially through 11 µm filter paper and a 0.45 µm syringe filter to remove particulate matter.
-
For trace analysis, pre-concentration using Solid-Phase Extraction (SPE) is recommended (see Protocol 3.1).
-
-
Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890A GC System (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 2.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp 1: 30 °C/min to 180 °C.
-
Ramp 2: 40 °C/min to 280 °C, hold for 2 min.
-
-
Mass Spectrometer: Agilent 5975C MS (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Temperatures: MS Source at 230 °C, MS Quad at 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantifier/Qualifier Ions (m/z): 150/121 for this compound.
-
-
Calibration and Quantification:
-
Prepare stock solutions of this compound (>98% purity) in acetonitrile.
-
Create a series of calibration standards (e.g., 1.0 – 100 mg/kg) by diluting the stock solution.
-
Generate a calibration curve by plotting peak area against concentration.
-
The retention time for this compound is approximately 6.19 minutes under these conditions.
-
Caption: Workflow for this compound analysis using GC-MS.
High-Performance Liquid Chromatography (HPLC-UV)
Application Note: HPLC is a versatile technique suitable for a wide range of pesticides, including those that are thermally unstable. Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly used for this compound analysis. Detection is often performed using a UV detector at a wavelength where this compound exhibits strong absorbance (e.g., 220 nm). This method is simple, accurate, and precise for determining this compound in water samples. For higher sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: HPLC-UV for this compound in Water
This protocol is based on the methodology described by Al-Qaim et al.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take 100 mL of the filtered water sample.
-
Extract the sample three times with 60 mL of dichloromethane (B109758) each time.
-
Collect and combine the organic extracts.
-
Concentrate the combined extracts using a rotary vacuum evaporator until only a few drops remain.
-
Re-dissolve the residue in 1.0 mL of acetonitrile. The sample is now ready for injection.
-
-
Instrumental Conditions:
-
HPLC System: Merck Hitachi Lachrom Elite HPLC system (or equivalent) with a pump, autosampler, and UV detector.
-
Column: C18 (5 µm, 250mm × 4.6 mm).
-
Mobile Phase: Acetonitrile/Water (80:20, v/v).
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
UV Detector Wavelength: 220 nm.
-
-
Calibration and Quantification:
-
Prepare a stock standard solution (e.g., 1000 ppb) of this compound in acetonitrile.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Caption: Workflow for this compound analysis using HPLC-UV.
Electrochemical Methods
Application Note: Electrochemical sensors offer a rapid, cost-effective, and portable alternative for pesticide detection. For this compound, the method often relies on its alkaline hydrolysis to form 2-sec-butylphenol (B1202637), which is an electrochemically active compound that can be easily oxidized. Techniques like Differential Pulse Voltammetry (DPV) provide high sensitivity and are effective for quantification. The use of modified electrodes, such as those with graphene nanoribbons, can further enhance sensitivity and lower detection limits.
Experimental Protocol: Differential Pulse Voltammetry (DPV)
This protocol is based on the methodology described by Sompong et al. (2023).
-
Sample Preparation (Alkaline Hydrolysis):
-
To a known volume of water sample, add NaOH to a final concentration of 0.1 M to induce complete hydrolysis of this compound to 2-sec-butylphenol.
-
Allow the reaction to proceed for the optimal time as determined by preliminary experiments.
-
Adjust the pH of the solution to 7.0 using a suitable buffer (e.g., phosphate (B84403) buffer) before measurement.
-
-
Electrochemical Measurement:
-
Electrochemical Cell: A standard three-electrode system.
-
Working Electrode: Bare HB-grade pencil lead electrode or a modified screen-printed carbon electrode.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Technique: Differential Pulse Voltammetry (DPV).
-
DPV Parameters:
-
Potential Range: +0.3 V to +0.85 V.
-
Scan Rate: 100 mV/s.
-
-
-
Calibration and Quantification:
-
Prepare standard solutions of this compound and subject them to the same hydrolysis procedure.
-
Record the DPV scans for each standard.
-
Construct a calibration curve by plotting the peak current from the oxidation of 2-sec-butylphenol against the initial this compound concentration.
-
Caption: Workflow for electrochemical detection of this compound via DPV.
Sample Preparation: Solid-Phase Extraction (SPE)
Application Note: Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating and concentrating pesticides from water samples. It effectively removes interfering substances from the sample matrix, leading to cleaner extracts and improved analytical results. The choice of sorbent (e.g., C18, Oasis HLB) is critical for achieving good recovery rates.
Protocol: Solid-Phase Extraction for Pesticides
This is a general protocol adaptable from several sources.
-
Cartridge Selection: Choose a suitable SPE cartridge (e.g., Oasis HLB, 60 mg or Chromabond C18).
-
Cartridge Conditioning:
-
Wash the cartridge with 3-5 mL of elution solvent (e.g., dichloromethane/methanol).
-
Rinse with 3-5 mL of methanol.
-
Equilibrate the cartridge with 3-5 mL of ultrapure water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Acidify the water sample (e.g., 100-500 mL) to pH 2.5.
-
Percolate the sample through the conditioned cartridge at a controlled flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with a small volume of ultrapure water to remove any remaining polar impurities.
-
-
Drying:
-
Dry the cartridge thoroughly under vacuum or by centrifugation (e.g., 2500 rpm for 2 min) to remove residual water.
-
-
Elution:
-
Elute the trapped analytes with a small volume (e.g., 2 x 2.5 mL) of an appropriate organic solvent or solvent mixture, such as dichloromethane:methanol (1:1).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, small volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) for chromatographic analysis.
-
Caption: General workflow for Solid-Phase Extraction (SPE).
Summary of Method Performance
The selection of an appropriate analytical method depends on the required sensitivity, available instrumentation, and the complexity of the sample matrix. The table below summarizes the performance characteristics of the described methods.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| GC-MS | 0.33 ng/mL (0.33 ppb) | - | 1.0 - 100 mg/kg | 96 - 104% (with matrix matching) | |
| HPLC-UV | 0.1 ng/mL (0.1 ppb) | 0.4 ng/mL (0.4 ppb) | 0.4 - 1000 ppb | 97.6 - 101.5% | |
| LC-MS/MS | - | 2 µg/kg (~2 ppb) | R² ≥ 0.9865 | 61.4 - 102.2% | |
| DPV (Pencil Lead Electrode) | 8.29 mg/L (8290 ppb) | 27.63 mg/L (27630 ppb) | - | - | |
| FIA-Electrochemical (GNRs-IL-CoPc/SPCE) | 0.0089 µM (~1.8 ppb) | 0.0252 µM (~5.2 ppb) | 0.025 - 110 µM | 103.3% (in river water) | |
| Flow Amperometry | ~2 ng/mL (2 ppb) | - | 1.0x10⁻⁷ - 1.0x10⁻⁵ mol/L | - |
Note: Units have been standardized to ng/mL (ppb) where possible for comparison. 1 µg/L = 1 ppb ≈ 1 ng/mL in water. Electrochemical methods can have widely varying performance based on electrode modification.
References
Application Note: Analysis of Fenobucarb Residue in Agricultural Soil using QuEChERS and LC-MS/MS
Introduction
Fenobucarb (2-sec-butylphenyl methylcarbamate) is a carbamate (B1207046) insecticide widely used in agriculture to control sucking and biting insects on crops like rice and cotton.[1][2] Due to its potential to contaminate soil and leach into water systems, monitoring its residue in agricultural soil is crucial for environmental risk assessment and ensuring food safety.[1][3][4] Soil, being a complex matrix of organic and inorganic materials, presents analytical challenges due to strong interactions between the soil components and pesticide residues.
This application note details a robust and efficient method for the determination of this compound residues in agricultural soil samples. The protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup method, followed by sensitive and selective quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The method involves an initial extraction of this compound from the soil matrix into an organic solvent (acetonitrile) facilitated by salting-out partitioning. A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), is employed to remove interfering matrix components such as pigments and fatty acids. The final, purified extract is then analyzed by LC-MS/MS, which provides high sensitivity and specificity for the accurate quantification of this compound.
Experimental Protocols
1. Reagents and Materials
-
This compound analytical standard (>98% purity)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Water (Type I, ultrapure)
-
Formic Acid (LC-MS grade)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Sodium Chloride (NaCl)
-
Trisodium (B8492382) Citrate (B86180) Dihydrate
-
Disodium (B8443419) Citrate Sesquihydrate
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL polypropylene (B1209903) centrifuge tubes
-
Syringe filters (0.22 µm)
2. Instrumentation
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Analytical Balance, Centrifuge, Vortex Mixer.
3. Sample Preparation and Extraction (QuEChERS Protocol)
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, add 7 mL of Type I water, vortex, and allow to hydrate (B1144303) for 30 minutes.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 2 minutes.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
4. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL dSPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
Collect the purified supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.
5. LC-MS/MS Analysis
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
Start at 10% B, hold for 1 min.
-
Linear ramp to 95% B over 7 min.
-
Hold at 95% B for 2 min.
-
Return to 10% B in 0.1 min and re-equilibrate for 3 min.
-
-
Ionization Mode: ESI Positive (ESI+)
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.
Method Validation and Performance
The analytical method should be validated to ensure its performance is suitable for its intended purpose. Key validation parameters include linearity, accuracy (recovery), precision, and the limits of detection (LOD) and quantification (LOQ).
Table 1: Typical Method Performance Parameters for this compound Analysis in Soil
| Parameter | Specification | Typical Value |
| Linearity (R²) | Correlation coefficient of the matrix-matched calibration curve. | ≥0.99 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | 0.007 mg/kg |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantitatively measured with acceptable accuracy and precision. | 0.01 - 0.02 mg/kg |
| Accuracy (Recovery) | The percentage of the true concentration recovered. Spiked at 0.05 and 0.1 mg/kg. | 70 - 120% |
| Precision (RSD) | Relative Standard Deviation for replicate measurements. | ≤20% |
Workflow Diagram
Caption: Workflow for this compound residue analysis in soil.
The described method, combining QuEChERS extraction with LC-MS/MS analysis, offers a sensitive, accurate, and reliable approach for quantifying this compound residues in agricultural soil. The procedure is efficient, requires minimal solvent usage, and provides the low detection limits necessary for regulatory compliance and environmental monitoring. Proper method validation is essential to ensure data quality and reproducibility.
References
Application Note: Quantification of Fenobucarb in Produce using HPLC-UV
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Fenobucarb in various produce samples. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, ensuring efficient extraction and cleanup. The subsequent HPLC-UV analysis provides reliable and accurate quantification of this compound residues, crucial for food safety and regulatory compliance. This document provides a comprehensive protocol, method validation data, and visual workflows to aid researchers and scientists in implementing this analytical method.
Introduction
This compound, a carbamate (B1207046) insecticide, is widely used in agriculture to protect crops from various pests.[1] However, its residues in food products pose potential health risks to consumers. Therefore, regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food commodities. Accurate and sensitive analytical methods are essential for monitoring this compound levels in produce to ensure consumer safety and compliance with these regulations. This application note presents a validated HPLC-UV method for the determination of this compound in produce.
Experimental Protocol
Standard Preparation
High-purity this compound analytical standard is required for the preparation of calibration solutions.[1]
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade acetonitrile (B52724) in a volumetric flask.
-
Intermediate Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (QuEChERS Method)
The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from food matrices.
-
Homogenization: Weigh 10 g of a representative homogenized produce sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate (B86663) and sodium chloride) to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer the supernatant (acetonitrile layer) to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds.
-
Final Centrifugation and Filtration: Centrifuge the dSPE tube at high speed for 5 minutes. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-UV Chromatographic Conditions
The separation and quantification of this compound are achieved using a reverse-phase HPLC system with UV detection.
| Parameter | Condition |
| HPLC Column | RP-C18, 5 µm, 4.6 x 250 mm (or equivalent)[2] |
| Mobile Phase | Acetonitrile: Water (1:1, v/v), isocratic[2] |
| Flow Rate | 1.4 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| UV Detection Wavelength | 254 nm |
Method Validation
The analytical method was validated for its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The quantitative data from the method validation are summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.05 - 5.0 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Accuracy (Recovery %) | 84.5% |
| Precision (RSD %) | < 10% |
| Limit of Detection (LOD) | 0.007 mg/kg |
| Limit of Quantification (LOQ) | 0.02 mg/kg |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in produce.
Caption: Workflow for this compound quantification in produce.
Logical Relationships in Method Validation
This diagram shows the relationship between the different parameters of method validation, which collectively ensure the reliability of the analytical method.
Caption: Interrelation of method validation parameters.
Conclusion
The HPLC-UV method described in this application note provides a reliable and effective means for the quantification of this compound in produce. The use of the QuEChERS protocol for sample preparation ensures high-throughput and efficient extraction. The method is validated to be linear, accurate, precise, and sensitive for its intended purpose. This application note serves as a valuable resource for laboratories involved in pesticide residue analysis and food safety monitoring.
References
Application Note: High-Throughput Analysis of Fenobucarb in Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the carbamate (B1207046) insecticide Fenobucarb in various food matrices. The protocol employs a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis using Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS). The method demonstrates excellent linearity, recovery, and sensitivity, making it suitable for routine monitoring of this compound residues in food safety and quality control laboratories.
Introduction
This compound is a widely used carbamate insecticide for the control of sucking and biting insects on rice and cotton. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food commodities. Consequently, the development of reliable and efficient analytical methods for the determination of this compound residues is of paramount importance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound, offering high selectivity and sensitivity. This application note provides a comprehensive protocol for the analysis of this compound using a QuEChERS extraction method and GC-MS/MS detection.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.[1][2][3][4] It involves a two-step process: extraction and dispersive solid-phase extraction (d-SPE) for cleanup.
Materials:
-
Homogenized sample (e.g., fruits, vegetables)
-
Acetonitrile (B52724) (ACN)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - optional, for pigmented samples
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
Protocol:
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing the appropriate cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high pigment content, GCB may be added, but it should be used with caution as it can retain planar pesticides.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis. An aliquot can be transferred to an autosampler vial.
-
GC-MS/MS Analysis
The analysis is performed on a gas chromatograph coupled to a tandem quadrupole mass spectrometer.
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector
-
Tandem Mass Spectrometer (MS/MS)
-
GC Column: e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase.
GC Conditions:
-
Injector Temperature: 250 °C[5]
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1.5 minutes
-
Ramp 1: 30 °C/min to 210 °C
-
Ramp 2: 20 °C/min to 320 °C, hold for 2 minutes
-
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 260 °C
-
Quadrupole Temperature: 150 °C
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound:
-
Parent Ion (m/z): 150.1
-
Quantifier Ion (m/z): 121.1
-
Qualifier Ion (m/z): 103.1
-
Data Presentation
The following table summarizes the quantitative performance data for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Linearity (R²) | ≥ 0.9865 | |
| Limit of Detection (LOD) | 0.07–0.16 μg/L | |
| Limit of Quantification (LOQ) | 1.0–10.0 μg/kg | |
| Recovery | 69.5–88.4% | |
| Relative Standard Deviation (RSD) | < 28% |
Discussion
Matrix Effects: In the analysis of pesticide residues in complex matrices like food, matrix effects can significantly impact the accuracy of quantification. Co-extracted matrix components can enhance or suppress the analyte signal. To mitigate these effects, the use of matrix-matched calibration standards is highly recommended. This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.
Visualization
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 4. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: QuEChERS Method for Fenobucarb Extraction from Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the extraction of Fenobucarb from various food matrices using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. This methodology is essential for the quantitative analysis of this compound residues in food safety and quality control.
Introduction
This compound is a carbamate (B1207046) insecticide widely used in agriculture to protect crops from pests. Its potential presence in the food chain necessitates sensitive and reliable analytical methods for residue monitoring to ensure consumer safety. The QuEChERS method has emerged as a popular and effective sample preparation technique for the multi-residue analysis of pesticides in a variety of food matrices. It offers a streamlined workflow, reducing solvent consumption and sample preparation time compared to traditional methods.
Principle of the QuEChERS Method
The QuEChERS method involves a two-step process:
-
Extraction: The homogenized food sample is first extracted with an organic solvent, typically acetonitrile (B52724), in the presence of salts. The salts induce a phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then cleaned up by adding a combination of sorbents. These sorbents remove interfering matrix components such as fats, pigments, and sugars, resulting in a cleaner extract for chromatographic analysis.
Experimental Workflow
The following diagram illustrates the general workflow of the QuEChERS method for this compound extraction.
Caption: QuEChERS workflow for this compound extraction from food samples.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific food matrix and analytical instrumentation.
Reagents and Materials
-
Acetonitrile (ACN), HPLC or pesticide residue grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
This compound analytical standard
-
50 mL and 15 mL polypropylene (B1209903) centrifuge tubes with screw caps
-
High-speed refrigerated centrifuge
-
Vortex mixer
-
Graduated cylinders and pipettes
Sample Preparation
-
Homogenize a representative portion of the food sample using a high-speed blender. For dry samples, it may be necessary to add a specific amount of deionized water to achieve a homogeneous mixture before extraction.[1]
-
Weigh 10 g (or 15 g for high-moisture matrices) of the homogenized sample into a 50 mL centrifuge tube.
Extraction
-
Add 10 mL of acetonitrile to the centrifuge tube containing the sample. For methods requiring acidification, 0.1% trifluoroacetic acid or 0.1% formic acid can be added to the acetonitrile.[2][3]
-
Add the appropriate QuEChERS extraction salt packet. A common formulation (EN 15662) contains 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[1]
-
Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.
-
Centrifuge the tube at ≥4000 x g for 5 minutes.
Dispersive SPE Cleanup
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube.
-
The d-SPE tube should contain the appropriate sorbents for the matrix. For many food matrices, a combination of 150 mg MgSO₄ and 25 mg PSA is used.[4] For matrices with high fat content, such as meat or fish, 25-50 mg of C18 sorbent can be added to remove lipids.
-
Cap the tube and vortex for 30 seconds to disperse the sorbent.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
The resulting supernatant is the final extract.
Analysis
-
Carefully transfer the final extract into an autosampler vial.
-
The extract is now ready for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
-
Matrix-matched calibration standards are recommended for accurate quantification to compensate for matrix effects.
Quantitative Data Summary
The following tables summarize the performance of the QuEChERS method for this compound extraction from various food matrices as reported in scientific literature.
Table 1: Recovery and Precision Data
| Food Matrix | Spiking Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Porcine Muscle | 2 | 61.38 | >20 | |
| Porcine Muscle | 4 | 75.93 | <13 | |
| Egg | 2 | 88.37 | <13 | |
| Egg | 4 | 102.21 | <13 | |
| Whole Milk | 2 | 80.42 | <13 | |
| Whole Milk | 4 | 95.67 | >20 | |
| Eel | 2 | 79.89 | <13 | |
| Eel | 4 | 91.23 | <13 | |
| Flatfish | 2 | 82.15 | <13 | |
| Flatfish | 4 | 98.76 | <13 | |
| Shrimp | 2 | 85.43 | <13 | |
| Shrimp | 4 | 99.54 | <13 | |
| Beef Muscle | 10 | 83.7 - 93.4 | <5 | |
| Beef Muscle | 40 | 83.7 - 93.4 | <5 |
Table 2: Method Detection and Quantification Limits
| Food Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Reference |
| Animal & Aquatic Products | - | 2 | |
| Beef Muscle | 1.5 | 5 | |
| Fruits & Vegetables | - | 10 - 15 |
Table 3: Matrix Effects
| Food Matrix | Matrix Effect (%) | Analytical Method | Reference |
| Edible Insects | -33.00 | GC-MS/MS |
Method Variations and Considerations
-
Buffered vs. Unbuffered Extraction: The original QuEChERS method was unbuffered. However, buffered versions (e.g., acetate (B1210297) or citrate) are now common to protect pH-sensitive pesticides from degradation. The acetate-buffered version has been shown to provide higher and more consistent recoveries for this compound in beef muscle.
-
Choice of d-SPE Sorbent: The type and amount of d-SPE sorbent should be optimized based on the food matrix. PSA is effective for removing organic acids, sugars, and some pigments. C18 is used for removing non-polar interferences like fats. For highly pigmented samples, Graphitized Carbon Black (GCB) may be necessary, but it can also retain planar pesticides.
-
Matrix Effects: Food matrices can significantly enhance or suppress the analytical signal, leading to inaccurate quantification. The use of matrix-matched standards is crucial to mitigate these effects.
-
Analysis of Dry Samples: For commodities with low water content (<80%), such as dried fruits or nuts, a pre-wetting step with water is necessary before the acetonitrile extraction to ensure efficient partitioning of the analyte.
Conclusion
The QuEChERS method provides a simple, fast, and effective approach for the extraction of this compound from a wide range of food matrices. Its versatility and efficiency make it a valuable tool for routine monitoring and regulatory compliance. Proper validation and optimization of the method for each specific matrix are essential to ensure accurate and reliable results.
References
- 1. gcms.cz [gcms.cz]
- 2. Determination of this compound residues in animal and aquatic food products using liquid chromatography-tandem mass spectrometry coupled with a QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes: High-Sensitivity Competitive ELISA Kit for Fenobucarb Screening
Introduction
Fenobucarb is a widely used carbamate (B1207046) insecticide in agriculture for controlling pests on rice and cotton. Its potential persistence in the environment and food products necessitates sensitive and efficient screening methods to ensure food safety and environmental monitoring. This document describes the development and protocol for a sensitive and specific indirect competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) for the quantitative/semi-quantitative screening of this compound. The assay is based on the competition between this compound in the sample and a this compound-protein conjugate (coating antigen) immobilized on a microplate for a limited number of specific anti-Fenobucarb antibody binding sites.
Assay Principle
The principle of the indirect competitive ELISA (ic-ELISA) is the basis for this kit. A this compound-protein conjugate (coating antigen) is pre-coated onto the wells of a microtiter plate. When samples or standards containing this compound are added to the wells, followed by the addition of a specific primary antibody against this compound, a competitive reaction occurs. The free this compound in the sample competes with the immobilized coating antigen for the binding sites of the antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody captured on the plate. Following another washing step, a substrate solution is added, which is catalyzed by the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. High this compound concentration in the sample leads to less primary antibody binding to the plate, resulting in a weaker color signal.
Protocols
Development of Key Reagents
The development of a robust ELISA kit relies on the quality of its core components: the immunizing antigen to produce antibodies and the coating antigen for the assay plate.
1.1. Hapten Synthesis and Antigen Conjugation
Since this compound is a small molecule (a hapten), it is not immunogenic on its own. It must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), to elicit an immune response.[1][2] A different carrier protein should be used for the immunizing antigen (e.g., BSA) and the coating antigen (e.g., OVA) to prevent cross-reactivity of the resulting antibodies with the carrier protein itself.
Experimental Protocol: Hapten-Protein Conjugation (Active Ester Method)
-
Hapten Derivatization: Introduce a carboxyl group into the this compound structure to act as a spacer arm for protein conjugation. This can be achieved by reacting this compound with a compound like succinic anhydride.
-
Activation of Carboxyl Group: Dissolve the derivatized hapten in an organic solvent (e.g., Dimethylformamide - DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC) to activate the carboxyl group, forming an active ester.
-
Conjugation to Carrier Protein: Prepare a solution of the carrier protein (BSA for immunogen, OVA for coating antigen) in a suitable buffer (e.g., 0.1 M Phosphate Buffer, pH 7.5).
-
Reaction: Slowly add the activated hapten solution to the protein solution while stirring. Allow the reaction to proceed overnight at 4°C. The typical molar ratio of hapten to protein can range from 10:1 to 40:1.[1]
-
Purification: Remove the unconjugated hapten and by-products by dialysis against phosphate-buffered saline (PBS) for 2-3 days with multiple buffer changes.
-
Characterization: Confirm the successful conjugation using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.[3]
1.2. Polyclonal Antibody Production
-
Immunization: Emulsify the immunizing antigen (this compound-BSA conjugate) with an equal volume of Freund's complete adjuvant (for the initial injection) or Freund's incomplete adjuvant (for booster injections). Immunize healthy rabbits or mice via subcutaneous or intramuscular injections. The immunization regimen typically spans 4 to 8 weeks with booster shots every 2-3 weeks.[4]
-
Titer Monitoring: Collect small blood samples from the immunized animal 7-10 days after each booster. Determine the antibody titer using an indirect non-competitive ELISA, where the coating antigen (this compound-OVA) is used to capture the antibodies from the serum dilutions.
-
Antibody Purification: Once a high antibody titer is achieved, collect the blood and separate the antiserum. Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.
Indirect Competitive ELISA Protocol
2.1. Reagent Preparation
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6.
-
Washing Buffer (PBST): 0.01 M PBS, pH 7.4, containing 0.05% Tween-20.
-
Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST.
-
Sample/Standard Diluent: PBST or a modified buffer to match the sample matrix.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
2.2. Assay Procedure
-
Coating: Dilute the this compound-OVA coating antigen to its optimal concentration (determined via checkerboard titration) in Coating Buffer. Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 300 µL of Washing Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction: Add 50 µL of this compound standard solutions or prepared samples to the appropriate wells. Then, immediately add 50 µL of the diluted anti-Fenobucarb primary antibody to each well. Gently shake the plate and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP), diluted to its optimal concentration in Blocking Buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step, but increase to 5 times.
-
Substrate Reaction: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature (e.g., 25°C) for 15-20 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Data Presentation and Analysis
Assay Optimization
A checkerboard titration is essential to determine the optimal concentrations of the coating antigen and the primary antibody. The goal is to find a combination that yields a high maximum absorbance (Amax) for the zero standard (B₀) and a low IC₅₀ value (the concentration of analyte that causes 50% inhibition).
Table 1: Checkerboard Titration for Optimal Reagent Concentrations
| Coating Antigen (µg/mL) | Primary Antibody Dilution | Amax (OD at 450 nm) |
| 0.5 | 1:4000 | 1.85 |
| 0.5 | 1:8000 | 1.21 |
| 0.5 | 1:16000 | 0.78 |
| 1.0 | 1:8000 | 1.82 |
| 1.0 | 1:16000 | 1.15 |
| 1.0 | 1:32000 | 0.65 |
| 2.0 | 1:16000 | 1.75 |
| 2.0 | 1:32000 | 1.25 |
| Optimal conditions selected (bolded) provide a high signal (Amax ≈ 1.8) with a higher antibody dilution to conserve reagent. |
Standard Curve and Sensitivity
The assay's performance is evaluated by constructing a standard curve. The inhibition rate is calculated using the formula: Inhibition (%) = [1 - (OD_sample / OD_zero_standard)] * 100. A four-parameter logistic curve is typically used to fit the data.
Table 2: Typical this compound Standard Curve Data
| This compound (ng/mL) | Avg. OD 450nm | B/B₀ (%) | Inhibition (%) |
| 0 (B₀) | 1.820 | 100.0 | 0.0 |
| 0.1 | 1.656 | 91.0 | 9.0 |
| 0.5 | 1.256 | 69.0 | 31.0 |
| 1.5 (IC₅₀) | 0.910 | 50.0 | 50.0 |
| 5.0 | 0.437 | 24.0 | 76.0 |
| 25.0 | 0.146 | 8.0 | 92.0 |
| 100.0 | 0.073 | 4.0 | 96.0 |
| The IC₅₀ value (concentration causing 50% inhibition) is approximately 1.5 ng/mL. The Limit of Detection (LOD, often calculated as IC₁₀ or IC₁₅) would be lower. |
Assay Validation
Specificity (Cross-Reactivity)
The specificity of the antibody is tested by running the ELISA with compounds structurally related to this compound.
Table 3: Cross-Reactivity of the this compound ELISA
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | 1.5 | 100 |
| Isoprocarb | 125 | 1.2 |
| Propoxur | 350 | 0.43 |
| Carbaryl | > 1000 | < 0.15 |
| Carbofuran | > 1000 | < 0.15 |
| Chlorpyrifos | > 5000 | Not Detected |
| Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of competing compound) x 100 |
Accuracy (Spike and Recovery)
To assess matrix effects, different sample types (e.g., water, soil extract, fruit juice) are spiked with known concentrations of this compound and analyzed. Acceptable recovery rates are typically within 80-120%.
Table 4: Spike and Recovery Analysis in Water Samples
| Sample Matrix | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) | Recovery (%) |
| Tap Water | 2.0 | 1.88 | 94.0 |
| Tap Water | 5.0 | 5.25 | 105.0 |
| Tap Water | 10.0 | 9.10 | 91.0 |
| River Water | 2.0 | 1.74 | 87.0 |
| River Water | 5.0 | 4.60 | 92.0 |
| River Water | 10.0 | 11.10 | 111.0 |
Overall Development Workflow
The entire process, from initial design to a validated kit, follows a structured path.
References
- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fenobucarb Extraction from Clay Soil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Fenobucarb from challenging clay soil matrices.
Frequently Asked Questions (FAQs)
Q1: Why is extracting this compound from clay soil so challenging?
A1: The difficulty in extracting this compound from clay soil stems from a combination of the pesticide's physicochemical properties and the nature of the soil matrix.
-
Strong Adsorption: Clay soils, with their large surface area and cation exchange capacity, strongly adsorb pesticides like this compound. This is primarily due to interactions between the this compound molecules and the clay mineral surfaces.[1]
-
Organic Matter Content: Clay soils often have a high organic matter content, which can further bind this compound through hydrophobic interactions, making it less available for extraction.[1]
-
This compound Properties: this compound has a moderate octanol-water partition coefficient (Log P of 2.78), indicating a moderate affinity for both fatty substances and water.[2] This allows it to partition into the organic matter of the soil. It also has moderate water solubility (420 mg/L at 20°C), which can influence its interaction with the soil's aqueous phase.[2]
Q2: What are the recommended extraction methods for this compound from clay soil?
A2: Two primary methods are recommended for the extraction of this compound from clay soil: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol and traditional solvent extraction. The choice between them depends on factors like sample throughput, desired extraction efficiency, and available equipment. The QuEChERS method is generally faster and uses less solvent, making it a popular choice for multi-residue analysis.
Q3: How can I minimize matrix effects when analyzing this compound extracts from clay soil?
A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based analyses, are a significant challenge with complex matrices like clay soil. Here are some strategies to mitigate them:
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Effective Cleanup: Employ a robust cleanup step after extraction. Dispersive solid-phase extraction (d-SPE) with a combination of sorbents is common. For this compound, a combination of Primary Secondary Amine (PSA) to remove organic acids and C18 to target non-polar interferences is often effective.
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Matrix-Matched Calibration: Prepare your calibration standards in a blank clay soil extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for any signal alteration caused by co-extracted matrix components.
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Use of Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for both matrix effects and variability in extraction recovery.
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Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially impacting the limit of detection.
Troubleshooting Guide
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Inadequate Solvent Penetration and Desorption | Clay particles can aggregate, trapping this compound. Ensure thorough sample homogenization. Pre-wetting the soil sample with water before adding the extraction solvent can help swell the clay and improve solvent access to the pesticide. |
| Suboptimal Extraction Solvent | The polarity of the extraction solvent is crucial. While acetonitrile (B52724) is commonly used in QuEChERS, for traditional solvent extraction, a mixture of polar and non-polar solvents (e.g., acetone/dichloromethane or acetone/hexane) might be more effective in disrupting the different interactions between this compound and the soil matrix. Acidifying the extraction solvent (e.g., with 0.1% trifluoroacetic acid in acetonitrile) can improve the recovery of some pesticides.[3] |
| Insufficient Extraction Time or Agitation | The strong binding of this compound to clay requires sufficient time and energy for desorption. Increase the shaking or sonication time during the extraction step. Ensure vigorous and consistent agitation for all samples. |
| Analyte Degradation | This compound can degrade at high temperatures and in certain pH conditions. Avoid excessive heat during extraction and solvent evaporation. Ensure the pH of the extraction and final solution is suitable for this compound stability. |
Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inhomogeneous Soil Samples | Clay soils can be heterogeneous. Thoroughly mix and sieve the soil sample before taking a subsample for extraction to ensure representativeness. |
| Inconsistent Water Content | The amount of water in the soil can significantly impact extraction efficiency. It is recommended to either air-dry the samples to a consistent moisture level or to determine the moisture content of each sample and report the results on a dry weight basis. |
| Variable Extraction Conditions | Ensure that all extraction parameters, including solvent volumes, shaking/sonication time and speed, and temperature, are kept consistent across all samples. |
| Inconsistent Cleanup | The amount of d-SPE sorbent and the vortexing time during the cleanup step should be uniform for all samples to ensure consistent removal of interferences. |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Analyte(s) | Matrix | Typical Recovery (%) | Reference |
| Modified QuEChERS | This compound | Various food matrices | 61.38 - 102.21 | |
| QuEChERS | Multiclass Pesticides | Soil | ~70 - 120 | |
| Solvent Shake Extraction | Atrazine & Alachlor | Webster clay loam | 52 - 70 | |
| Soxhlet Extraction | Atrazine & Alachlor | Webster clay loam | 78 - 92 | |
| Ultrasonic Extraction | Herbicides | Soil | 91 - 97 |
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction
This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in soil.
Caption: Workflow for the modified QuEChERS extraction of this compound from clay soil.
Methodology:
-
Sample Preparation: Weigh 10 g of homogenized and sieved (<2 mm) clay soil into a 50 mL centrifuge tube. If the soil is dry, add 10 mL of deionized water, vortex for 30 seconds, and allow it to hydrate (B1144303) for 30 minutes.
-
Extraction:
-
Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt packet (commonly containing 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of sodium chloride).
-
Immediately cap the tube and shake it vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
-
-
Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube. A common sorbent combination for this step is 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.
-
-
Analysis:
-
Carefully transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or GC-MS.
-
Protocol 2: Traditional Solvent Extraction
This protocol outlines a classic solvent extraction method that can be effective for this compound.
Caption: Workflow for traditional solvent extraction of this compound from clay soil.
Methodology:
-
Sample Preparation: Weigh 20 g of homogenized and sieved (<2 mm) clay soil into a glass flask.
-
Extraction:
-
Add 50 mL of an acetone/dichloromethane (1:1, v/v) mixture to the flask.
-
Securely cap the flask and shake it on a mechanical shaker or place it in an ultrasonic bath for 30 minutes.
-
Filter the extract through a Büchner funnel with a filter paper.
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Return the soil residue to the flask and repeat the extraction process two more times with fresh solvent.
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Combine all the filtered extracts.
-
-
Cleanup and Concentration:
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Concentrate the combined extracts to a few milliliters using a rotary evaporator at a temperature not exceeding 40°C.
-
If significant matrix interference is expected, perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18).
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Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile or methanol) for analysis.
-
Logical Relationships
Caption: Troubleshooting logic for low this compound recovery from clay soil.
References
Technical Support Center: Analysis of Fenobucarb in Aqueous Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenobucarb in aqueous samples. Our goal is to help you ensure the stability and integrity of your samples for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound degradation in my aqueous samples?
A1: this compound is susceptible to degradation through several pathways. The primary factors to control are:
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pH: this compound is prone to hydrolysis, especially under alkaline conditions.[1][2][3] It is most stable in neutral to slightly acidic solutions.
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Temperature: Higher temperatures accelerate the rate of both chemical (hydrolysis) and microbial degradation.[4]
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Light: Exposure to sunlight and UV radiation can lead to photodegradation.[4]
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Microbial Contamination: Bacteria present in the water can use this compound as a source of carbon, leading to its breakdown.
Q2: What is the primary degradation product of this compound in water?
A2: The main degradation product of this compound in aqueous solutions is 2-sec-butylphenol, which is formed through the hydrolysis of the carbamate (B1207046) ester linkage.
Q3: How should I store my aqueous samples containing this compound before analysis?
A3: To minimize degradation, samples should be stored under the following conditions immediately after collection:
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Refrigeration: Store samples at 4°C.
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Protection from Light: Use amber glass bottles or store samples in the dark.
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pH Adjustment: If the analysis cannot be performed within 48 hours, adjust the sample pH to a range of 2.0 to 4.0 using sulfuric acid.
Q4: Can I freeze my this compound samples?
A4: While refrigeration at 4°C is the standard recommendation, freezing can be an option for longer-term storage. However, you should validate this storage condition for your specific sample matrix to ensure that the freeze-thaw cycle does not adversely affect the sample integrity or the concentration of this compound.
Q5: What analytical techniques are suitable for this compound quantification in water?
A5: Several analytical methods are available for the determination of this compound in aqueous samples, including:
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Gas Chromatography-Mass Spectrometry (GC-MS)
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High-Performance Liquid Chromatography (HPLC)
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Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
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Spectrophotometry
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detection of this compound in spiked samples. | Degradation during sample collection and storage. | - Ensure samples are collected in appropriate containers (e.g., amber glass). - Immediately after collection, place samples on ice and transport them to the lab. - Store samples at 4°C and protect them from light. - For storage longer than 48 hours, acidify the sample to pH 2.0-4.0. |
| Inappropriate sample pH. | - Measure the pH of the water sample. This compound degrades rapidly in alkaline conditions. - Adjust the pH to the recommended range for storage. | |
| Inconsistent or non-reproducible results. | Variable storage times or conditions. | - Standardize the time between sample collection and extraction. - Ensure all samples are stored under identical conditions (temperature, light exposure, and pH). |
| Microbial degradation. | - Filter the water samples through a 0.45 µm filter to remove particulate matter and microorganisms. - Consider adding a chemical preservative if compatible with your analytical method (e.g., chloroform (B151607) has been shown to be effective for some pesticides, though compatibility with this compound analysis must be verified). | |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products. | - Check for the presence of 2-sec-butylphenol, the primary hydrolysis product of this compound. - Optimize storage conditions to minimize degradation. |
| Matrix interference. | - Perform a matrix spike and matrix spike duplicate to assess matrix effects. - Employ a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds. |
Data Presentation
Table 1: Effect of pH on the Hydrolytic Half-Life (DT50) of this compound at 20°C
| pH | Half-Life (Days) | Reference |
| 2 | >28 | |
| 7 | 20 | |
| 9 | 16.9 | |
| 10 | 2.06 |
Note: Another source indicates a half-life of 577 days at pH 7 and 25°C.
Table 2: Effect of Temperature on the Degradation Half-Life of this compound
| Temperature (°C) | Half-Life (Hours) | Reference |
| 30 | 37 | |
| 35 | 24 | |
| 45 | 17 | |
| 50 | 5 |
Table 3: Effect of Light on the Degradation Half-Life of this compound
| Light Source | Half-Life (Hours) | Reference |
| Direct Sunlight | 3.8 | |
| UV Rays | 4.0 |
Experimental Protocols
Protocol 1: Aqueous Sample Preservation
Objective: To stabilize this compound in aqueous samples immediately after collection to prevent degradation prior to analysis.
Materials:
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Amber glass bottles, pre-cleaned
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Sulfuric acid (H₂SO₄), concentrated
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pH meter or pH indicator strips
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Pipettes
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Refrigerator or cooler with ice packs
Procedure:
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Collect water samples directly into pre-cleaned amber glass bottles.
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If the sample contains residual chlorine, add 35 mg of sodium thiosulfate (B1220275) per liter for each part per million of free chlorine.
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Transport the samples to the laboratory on ice or in a cooler at 4°C.
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If samples will not be extracted within 48 hours of collection, adjust the pH to between 2.0 and 4.0 by adding sulfuric acid dropwise.
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Verify the pH using a calibrated pH meter or pH strips.
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Store the preserved samples in a refrigerator at 4°C, protected from light, until extraction.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Water Samples
Objective: To extract and concentrate this compound from aqueous samples and remove potential matrix interferences prior to chromatographic analysis.
Materials:
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C18 SPE cartridges
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SPE vacuum manifold
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Methanol (B129727), HPLC grade
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Deionized water, HPLC grade
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Acetonitrile (B52724), HPLC grade
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Nitrogen gas evaporator
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Sample vials
Procedure:
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Cartridge Conditioning:
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Pass 5 mL of acetonitrile through the C18 SPE cartridge.
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Pass 5 mL of methanol through the cartridge.
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Equilibrate the cartridge by passing 10 mL of deionized water through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
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Measure 100 mL (or a suitable volume) of the preserved water sample.
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Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
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After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
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Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
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Place a collection tube inside the vacuum manifold.
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Elute the retained this compound from the cartridge by passing 5 mL of acetonitrile through it.
-
-
Concentration and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
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Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent for your analytical instrument.
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Vortex the vial to ensure the residue is fully dissolved.
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Transfer the reconstituted sample to an autosampler vial for analysis.
-
Visualizations
Caption: Major degradation pathways of this compound in aqueous environments.
Caption: Recommended workflow for aqueous sample stabilization and analysis.
References
Technical Support Center: Optimizing Fenobucarb Analysis in Electrospray Ionization Mass Spectrometry
Welcome to the technical support center for the analysis of the carbamate (B1207046) pesticide Fenobucarb using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate signal suppression, a common challenge in ESI-MS.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the ESI-MS analysis of this compound.
Issue 1: Low or Non-Existent this compound Signal
Question: My this compound signal is significantly lower than expected or completely absent, even when analyzing a standard. What is the likely cause and how can I fix it?
Answer: A primary cause for low or non-existent signal in ESI-MS is ion suppression , where other components in your sample matrix interfere with the ionization of this compound.[1][2] This leads to a reduced analyte signal, which can result in inaccurate quantification and decreased sensitivity.[2]
Troubleshooting Steps:
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Assess Matrix Effects: To confirm if ion suppression is the issue, compare the signal response of this compound in your sample matrix to its response in a clean solvent. A significantly lower response in the matrix is a clear indicator of suppression.[2][3] A post-extraction spike experiment is a common method for this assessment.
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Optimize Sample Preparation: Your sample cleanup may be insufficient. Complex matrices require robust extraction and cleanup procedures to remove interfering substances. Consider implementing or refining techniques like QuEChERS or Solid Phase Extraction (SPE).
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Improve Chromatographic Separation: Poor separation between this compound and matrix components can lead to co-elution and subsequent ion suppression. Optimizing your Liquid Chromatography (LC) method is crucial to separate this compound from these interferences.
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Adjust Instrumental Parameters:
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Flow Rate: High ESI flow rates can worsen matrix effects. Reducing the flow rate, for example from 200 µL/min down to the nanoliter-per-minute range, can lead to smaller, more highly charged droplets that are more tolerant of nonvolatile salts, thereby reducing signal suppression.
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Ionization Source: If significant ion suppression persists, consider switching the ionization source. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI. You could also try switching the ESI ionization mode from positive to negative, as fewer compounds are typically ionizable in negative mode, which might eliminate the interfering species.
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Issue 2: Poor Reproducibility and Inaccurate Quantification
Question: My quantitative results for this compound are inconsistent across different samples, even with acceptable recovery. Why is this occurring?
Answer: Poor reproducibility with good recovery strongly suggests variable matrix effects between your samples. The composition of the matrix can differ slightly from one sample to another, causing varying degrees of signal suppression.
Troubleshooting Steps:
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Incorporate an Internal Standard (IS): The most effective way to correct for signal variability is to use a stable isotope-labeled internal standard. The IS will experience similar ion suppression as the analyte, enabling accurate quantification through the analysis of their response ratios.
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Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for matrix effects by ensuring that standards and samples are affected in a similar manner.
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Standardize Sample Preparation: Ensure your sample preparation protocol is followed precisely for every sample to minimize variations in the final extract composition.
Issue 3: Poor Peak Shape for this compound
Question: I am observing poor peak shape (e.g., tailing, splitting) for this compound. What could be the cause?
Answer: Poor peak shape can be caused by several factors, including the mobile phase composition, interactions with the analytical column, or system contamination.
Troubleshooting Steps:
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Optimize Mobile Phase Composition: The choice of organic solvent in your mobile phase can impact peak shape. For some carbamates, methanol (B129727) has been shown to provide better peak shapes than acetonitrile (B52724).
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Consider Metal-Free Systems: this compound, like other compounds, can interact with metal components in the HPLC system, such as the stainless steel column housing, leading to poor peak shape and signal suppression. Using PEEK or other metal-free columns and tubing should be considered when troubleshooting these issues.
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Check for System Contamination: High background noise or ghost peaks can indicate contamination in the LC-MS system. It is important to flush the system with appropriate solvents to remove potential contaminants.
Quantitative Data Summary
The following tables summarize the impact of different strategies on reducing matrix effects and improving recovery for carbamate pesticides, including this compound.
Table 1: Effect of Sample Preparation on Matrix Effect (ME) and Recovery of this compound
| Matrix | Sample Preparation Method | Matrix Effect (%)* | Recovery (%) | Reference |
| Porcine Muscle | QuEChERS with 0.1% TFA in ACN, C18 cleanup | Not explicitly quantified, but good recovery suggests ME mitigation | 61.38 - 102.21 | |
| Egg | QuEChERS with 0.1% TFA in ACN, C18 cleanup | Not explicitly quantified, but good recovery suggests ME mitigation | 61.38 - 102.21 | |
| Whole Milk | QuEChERS with 0.1% TFA in ACN, C18 cleanup | Not explicitly quantified, but good recovery suggests ME mitigation | 61.38 - 102.21 | |
| Eel | QuEChERS with 0.1% TFA in ACN, C18 cleanup | Not explicitly quantified, but good recovery suggests ME mitigation | 61.38 - 102.21 | |
| Flatfish | QuEChERS with 0.1% TFA in ACN, C18 cleanup | Not explicitly quantified, but good recovery suggests ME mitigation | 61.38 - 102.21 | |
| Shrimp | QuEChERS with 0.1% TFA in ACN, C18 cleanup | Not explicitly quantified, but good recovery suggests ME mitigation | 61.38 - 102.21 |
*Note: Matrix Effect (%) is often calculated as [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100. A negative value indicates signal suppression, while a positive value indicates enhancement.
Table 2: Impact of ESI Flow Rate Reduction on Signal Intensity
| Analyte | Suppressing Agent | Flow Rate (µL/min) | Signal Improvement Factor (vs. 200 µL/min) | Reference |
| Carvedilol | Taurocholic Acid | 0.1 | 3-fold | |
| Carvedilol | 1% DMSO | 0.1 | ~1.5-fold |
This data for Carvedilol illustrates the general principle that reducing the ESI flow rate can significantly improve signal intensity in the presence of suppressing agents.
Experimental Protocols
Below are detailed methodologies for key experiments to assess and mitigate signal suppression.
1. Post-Extraction Spike Experiment to Quantify Matrix Effects
This method quantifies the extent of ion suppression or enhancement.
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Step 1: Prepare a blank sample extract using your established sample preparation method.
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Step 2: Spike a known concentration of this compound into this blank extract.
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Step 3: Prepare a standard solution of this compound at the same concentration in a clean solvent (e.g., mobile phase).
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Step 4: Analyze both samples by LC-MS/MS and compare the peak areas of this compound.
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Step 5: Calculate the matrix effect using the formula:
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Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
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2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation
This is a widely used method for pesticide residue analysis in food matrices. The following is a general protocol that can be adapted for this compound analysis.
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Sample Homogenization: Homogenize 10-15 g of the sample.
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Extraction:
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Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for samples with low water content).
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Add 10 mL of acetonitrile (ACN), potentially with an acid modifier like 0.1% trifluoroacetic acid (TFA).
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Add the appropriate QuEChERS salt packet (e.g., EN 15662 method: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
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Shake vigorously for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube.
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The d-SPE tube should contain a sorbent to remove specific interferences (e.g., C18 to remove fats).
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Vortex for 30 seconds.
-
Centrifuge for 1 minute.
-
The supernatant is ready for LC-MS/MS analysis, possibly after dilution.
-
3. Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for extracting this compound from water samples.
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Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 100-500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
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Elution: Elute the retained this compound with 5-10 mL of a suitable organic solvent, such as acetonitrile or methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS analysis.
Visualizations
Diagram 1: General Troubleshooting Workflow for Signal Suppression
Caption: A workflow for diagnosing and resolving signal suppression issues.
Diagram 2: QuEChERS Sample Preparation Workflow
Caption: A typical workflow for QuEChERS sample preparation.
Diagram 3: Logic of Using an Internal Standard (IS)
Caption: How an internal standard corrects for signal suppression.
References
Minimizing Fenobucarb degradation during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Fenobucarb degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during analysis?
A1: this compound is a carbamate (B1207046) insecticide widely used in agriculture.[1][2] It is susceptible to degradation, primarily through hydrolysis of its carbamate linkage, especially under acidic and alkaline conditions.[3][4] This degradation can lead to the formation of metabolites such as 2-sec-butylphenol, resulting in inaccurate quantification of the parent compound in analytical samples.[5] Therefore, minimizing degradation during sample preparation is crucial for obtaining reliable and accurate results.
Q2: What are the main factors that influence this compound degradation?
A2: The primary factors influencing this compound degradation are:
-
pH: this compound is unstable in both acidic and alkaline environments. Hydrolysis is accelerated at pH values away from neutral.
-
Temperature: Higher temperatures can increase the rate of chemical and enzymatic degradation.
-
Light: Exposure to direct sunlight and UV radiation can lead to photodegradation.
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Enzymatic Activity: In biological matrices, enzymes can metabolize this compound.
-
Sample Matrix: The composition of the sample matrix (e.g., soil, water, biological tissues) can affect extraction efficiency and the stability of this compound.
Q3: How should I store my samples to minimize this compound degradation?
A3: Proper sample storage is critical. Here are some key recommendations:
-
Temperature: Store samples at or below -20°C immediately after collection. For long-term storage, -80°C is preferable.
-
Light: Protect samples from light by using amber vials or by wrapping containers in aluminum foil.
-
Headspace: Minimize the headspace in sample containers to reduce oxidation.
-
pH: If possible, adjust the pH of aqueous samples to a neutral range (around pH 7) before freezing.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can accelerate degradation. Aliquot samples into smaller volumes for single use.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Degradation during extraction due to pH extremes. | Buffer the extraction solvent to a neutral pH (around 7). For the QuEChERS method, consider using a buffered version (e.g., acetate-buffered). |
| Thermal degradation during solvent evaporation. | Use a gentle stream of nitrogen for solvent evaporation at a low temperature (e.g., < 40°C). Avoid high-temperature evaporation methods. | |
| Incomplete extraction from the sample matrix. | Optimize the extraction solvent and method. For complex matrices, a modified QuEChERS protocol with appropriate sorbents (e.g., C18, PSA) may be necessary to improve extraction efficiency and remove interferences. | |
| High variability in replicate samples | Inconsistent sample homogenization. | Ensure thorough homogenization of the entire sample before taking an aliquot for extraction. |
| Degradation during sample processing at room temperature. | Keep samples on ice or in a cooling rack during all processing steps. Minimize the time samples are at room temperature. | |
| Presence of significant degradation products (e.g., 2-sec-butylphenol) | Sample instability prior to analysis. | Review sample collection, storage, and handling procedures to ensure they are optimized to maintain this compound stability. |
| Harsh conditions during sample cleanup. | Evaluate the cleanup step. If using solid-phase extraction (SPE), ensure the sorbent and elution solvents are not contributing to degradation. Consider milder cleanup techniques if necessary. |
Data Summary
Table 1: Stability of this compound at Different pH Levels (at 20°C)
| pH | Half-life (DT50) | Reference |
| 2 | > 28 days | |
| 9 | 16.9 days | |
| 10 | 2.06 days |
Table 2: Effect of Temperature on this compound Degradation in/on Tomato Fruits
| Temperature (°C) | Half-life (t1/2) | Reference |
| 30 | 37 hours | |
| 35 | 24 hours | |
| 45 | 17 hours | |
| 50 | 5 hours |
Experimental Protocols
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for this compound Extraction from Solid Matrices (e.g., Soil, Food Products)
This protocol is a general guideline and may require optimization based on the specific matrix.
1. Sample Homogenization:
- Homogenize a representative portion of the sample (e.g., 10-15 g) to a uniform consistency. For solid samples, this can be done using a high-speed blender or grinder.
2. Extraction:
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (B52724) (ACN).
- For acidic or alkaline matrices, add a buffering salt mixture (e.g., acetate (B1210297) or citrate (B86180) buffer) to maintain a neutral pH.
- Add an appropriate amount of anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) to induce phase separation.
- Cap the tube tightly and shake vigorously for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer an aliquot of the ACN supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For matrices with high fat content, C18 sorbent can also be included.
- Vortex for 30 seconds.
- Centrifuge at ≥3000 x g for 5 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
- The sample is now ready for analysis by LC-MS/MS or GC-MS.
Protocol 2: Solvent Extraction for this compound from Water Samples
1. Sample Preparation:
- Measure 100 mL of the water sample into a separatory funnel.
- If necessary, adjust the pH to neutral (pH 7) using dilute acid or base.
2. Liquid-Liquid Extraction (LLE):
- Add 50 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and acetone).
- Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
- Allow the layers to separate.
- Drain the organic layer into a flask.
- Repeat the extraction twice more with fresh solvent.
- Combine the organic extracts.
3. Drying and Concentration:
- Dry the combined extract by passing it through a column of anhydrous sodium sulfate.
- Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen at a temperature below 40°C.
4. Reconstitution:
- Reconstitute the final residue in a suitable solvent for the analytical instrument (e.g., acetonitrile or methanol).
- The sample is now ready for analysis.
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: General workflow for minimizing this compound degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantifying this compound residue levels in beef muscles using liquid chromatography-tandem mass spectrometry and QuEChERS sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and characterization of this compound-degrading bacteria from rice paddy soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Electrochemical Sensor Sensitivity for Fenobucarb Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the electrochemical detection of fenobucarb.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues during your experiments.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | 1. Incomplete Hydrolysis of this compound: this compound itself may not produce a detectable signal within the typical potential range.[1] Alkaline hydrolysis is often necessary to form a more readily oxidizable compound, 2-sec-butylphenol.[1] | Ensure complete hydrolysis by optimizing the NaOH concentration (e.g., 0.1 M NaOH) and reaction time.[1] |
| 2. Inappropriate pH of Measurement Solution: The electrochemical response is pH-dependent. An optimal pH is crucial for maximizing the signal. | Adjust the pH of the supporting electrolyte. A pH of 7 has been shown to be optimal in some studies.[1] | |
| 3. Low Concentration of Analyte: The this compound concentration in your sample may be below the limit of detection (LOD) of your sensor. | Concentrate your sample if possible. Consider using a more sensitive electrode modification or a more sensitive detection technique like Differential Pulse Voltammetry (DPV) over Cyclic Voltammetry (CV).[1] | |
| 4. Electrode Fouling: The electrode surface may be passivated by reaction products or contaminants from the sample, blocking active sites. | Clean the electrode surface between measurements. For reusable electrodes, this may involve mechanical polishing or electrochemical cleaning procedures. | |
| Poor Reproducibility | 1. Inconsistent Electrode Surface Preparation: Variations in the cleaning, polishing, or modification of the electrode surface can lead to inconsistent results. | Standardize your electrode preparation protocol. Ensure consistent polishing, sonication times, and modification procedures. |
| 2. Instability of the Modified Layer: The nanomaterials or polymers used to modify the electrode may not be stably adsorbed or immobilized. | Optimize the immobilization strategy for the modifier. This could involve using binders, cross-linkers, or ensuring a clean substrate for better adhesion. | |
| 3. Fluctuation in Experimental Conditions: Small changes in temperature, pH, or supporting electrolyte concentration can affect the signal. | Maintain consistent experimental conditions for all measurements. Use a temperature-controlled cell if necessary and prepare fresh solutions regularly. | |
| High Background Noise | 1. Electrical Interference: Nearby electrical equipment can introduce noise into the electrochemical signal. | Ensure proper grounding of the potentiostat. Use a Faraday cage to shield the electrochemical cell from external electrical fields. |
| 2. Contaminated Reagents or Glassware: Impurities in the supporting electrolyte or on the glassware can be electroactive and contribute to the background signal. | Use high-purity reagents and deionized water. Thoroughly clean all glassware before use. | |
| 3. Unstable Reference Electrode: A drifting reference electrode potential will cause shifts in the measured potential and can introduce noise. | Check the filling solution of your reference electrode and ensure there are no air bubbles. If the potential is unstable, replace the electrode. | |
| Interference from Sample Matrix | 1. Presence of Other Electroactive Compounds: Other compounds in the sample (e.g., in environmental water or food extracts) may be oxidized or reduced at a similar potential to the analyte, leading to overlapping signals. | Perform a sample cleanup or extraction to remove interfering species. Use a selective electrode modification, such as a molecularly imprinted polymer (MIP), that specifically binds to this compound. |
| 2. Matrix Effects on Hydrolysis: The sample matrix may affect the efficiency of the alkaline hydrolysis step. | Validate the hydrolysis efficiency in the presence of your sample matrix by spiking with a known concentration of this compound. Adjust hydrolysis conditions if necessary. |
Frequently Asked Questions (FAQs)
Why is an electrode modification necessary for this compound detection?
Bare electrodes often exhibit low sensitivity and selectivity towards this compound. Modifying the electrode surface with nanomaterials can significantly enhance the sensor's performance by:
-
Increasing the surface area: This allows for a higher loading of the analyte on the electrode surface.
-
Improving electrical conductivity: This facilitates faster electron transfer between the analyte and the electrode.
-
Providing electrocatalytic activity: Some materials can catalyze the oxidation of the this compound hydrolysis product, leading to a larger signal at a lower potential.
What are some common materials used to modify electrodes for this compound detection?
A variety of nanomaterials have been successfully used, including:
-
Carbon-based materials: Graphene, graphene nanoribbons, and carbon nanotubes are popular due to their large surface area and excellent conductivity.
-
Metal nanoparticles: Gold and silver nanoparticles can enhance electron transfer and provide catalytic effects.
-
Metal oxides: Materials like tungsten trioxide (WO3) can offer high electrocatalytic activity.
-
Composites: Combining different materials, such as graphene nanoribbons with ionic liquids and cobalt phthalocyanine, can lead to synergistic effects that further improve sensitivity.
What is the purpose of alkaline hydrolysis and is it always required?
This compound itself is not easily oxidized electrochemically. Alkaline hydrolysis breaks down this compound into 2-sec-butylphenol, which is more readily oxidized and produces a distinct electrochemical signal. Therefore, this step is crucial for sensitive detection using oxidative electrochemical methods.
Which electrochemical technique is best for quantifying this compound?
While Cyclic Voltammetry (CV) can be used for initial characterization, Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are generally preferred for quantitative analysis due to their higher sensitivity and better resolution in distinguishing the analyte signal from the background current.
How can I improve the selectivity of my sensor for this compound?
To improve selectivity, you can:
-
Use a selective recognition element: Incorporating molecularly imprinted polymers (MIPs) or aptamers that have a specific affinity for this compound can significantly reduce interference from other molecules.
-
Optimize the operating potential: By carefully selecting the potential at which you perform your measurement, you may be able to exclude the signal from some interfering compounds.
Data Presentation
The following table summarizes the performance of various electrochemical sensors for this compound detection, highlighting the enhancements achieved through different modifications.
| Electrode Modification | Detection Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
| Bare HB-grade pencil lead | DPV | - | 8.29 mg/L (~39.9 µM) | |
| Graphene nanoribbons-ionic liquid-cobalt phthalocyanine/SPCE | FIA-Amperometry | 0.025 - 110 | 0.0089 | |
| - | - | - | - | - |
SPCE: Screen-Printed Carbon Electrode; FIA: Flow Injection Analysis
Experimental Protocols
Protocol for Alkaline Hydrolysis of this compound
This protocol describes the basic procedure for the alkaline hydrolysis of this compound prior to electrochemical analysis.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
In an electrochemical cell, add a specific volume of the this compound stock solution to your supporting electrolyte.
-
Add a sufficient volume of a concentrated NaOH solution to achieve the desired final concentration (e.g., 0.1 M).
-
Stir the solution for a specified period to ensure complete hydrolysis. This time should be optimized for your specific experimental setup.
-
Neutralize the solution to the optimal pH for electrochemical measurement (e.g., pH 7) by adding an appropriate acid (e.g., HCl or H₂SO₄).
-
Proceed with the electrochemical measurement.
General Protocol for Electrode Modification (Drop-Casting Method)
This is a general procedure for modifying a glassy carbon electrode (GCE) with a nanomaterial dispersion.
-
Electrode Cleaning:
-
Polish the GCE surface with alumina (B75360) slurry (e.g., 0.3 and 0.05 µm) on a polishing pad.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode in deionized water, followed by ethanol, for a few minutes each to remove any residual alumina particles and contaminants.
-
Dry the electrode under a stream of nitrogen or in an oven at a mild temperature.
-
-
Preparation of Modifier Dispersion:
-
Disperse a known amount of the nanomaterial (e.g., graphene nanoribbons) in a suitable solvent (e.g., N,N-dimethylformamide or water with a surfactant).
-
Sonicate the mixture until a homogeneous dispersion is obtained.
-
-
Modification:
-
Carefully drop-cast a small, precise volume (e.g., 5-10 µL) of the nanomaterial dispersion onto the cleaned GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under an infrared lamp.
-
The modified electrode is now ready for use.
-
Visualizations
Caption: A typical experimental workflow for the electrochemical detection of this compound.
Caption: How electrode modification enhances the electrochemical signal for this compound detection.
Caption: A decision tree for troubleshooting a "no or weak signal" issue.
References
Validation & Comparative
A Comparative Analysis of the Neurotoxicity of Fenobucarb and Carbofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic effects of two widely used carbamate (B1207046) insecticides, Fenobucarb and Carbofuran. Both compounds are recognized for their potent acetylcholinesterase (AChE) inhibitory activity, a mechanism that underlies their insecticidal efficacy and, concurrently, their neurotoxicity to non-target organisms.[1][2] This document synthesizes experimental data on their comparative potency in AChE inhibition, their effects on the central nervous system, and their role in inducing oxidative stress. Detailed experimental protocols for key assays are also provided to support further research in this area.
Core Mechanism of Neurotoxicity: Acetylcholinesterase Inhibition
This compound and Carbofuran exert their primary neurotoxic effect by reversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1][2] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors and subsequent disruption of neurotransmission.[2] This overstimulation manifests in a range of symptoms from excessive salivation and nausea to more severe effects like convulsions and respiratory muscle paralysis.
Comparative Acetylcholinesterase Inhibition
While both this compound and Carbofuran are potent AChE inhibitors, their inhibitory potency can vary depending on the biological system and experimental conditions. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, provides a quantitative basis for comparison.
| Compound | Enzyme Source | IC50 Value | Reference |
| Carbofuran | Rat Brain | Not explicitly provided in the search results, but its high toxicity is noted. | |
| Carbofuran | Not Specified | 3.3 x 10⁻⁸ M |
Note: Direct comparative IC50 values for this compound under identical experimental conditions were not available in the provided search results. The potency of carbamates can be influenced by the structure of their side chains.
Neurotoxic Effects Beyond Cholinesterase Inhibition
Beyond their primary action on AChE, both this compound and Carbofuran have been shown to induce other neurotoxic effects, including oxidative stress and developmental neurotoxicity.
Oxidative Stress
Exposure to both carbamates has been linked to the generation of reactive oxygen species (ROS) in the brain, leading to oxidative stress, a condition characterized by an imbalance between the production of free radicals and the ability of the body to counteract their harmful effects. This can result in cellular damage, including lipid peroxidation and alterations in antioxidant enzyme activity.
Table 2: Comparative Effects on Brain Oxidative Stress Markers in Rats
| Parameter | This compound Exposure | Carbofuran Exposure | References |
| Lipid Peroxidation (TBARS) | Increased levels observed in zebrafish. | Significant dose-dependent increase in lipid peroxidation in rat brain. Chronic exposure accentuated lipid peroxidation more than acute exposure. | |
| Superoxide (B77818) Dismutase (SOD) | Data not available in the provided search results. | Induced activity at the tested pesticide concentrations in rat brain. | |
| Catalase (CAT) | Data not available in the provided search results. | Activity was more markedly induced at higher doses in rat brain. | |
| Total Thiols & Reduced Glutathione (B108866) (GSH) | Data not available in the provided search results. | Long-term exposure led to a significant decrease in the activities of key antioxidative enzymes, although levels of total thiols and GSH increased, suggesting a compensatory response. Acute exposure caused a drastic reduction in glutathione levels. |
Developmental and Behavioral Neurotoxicity
Studies in model organisms like zebrafish and rats have revealed the potential for both this compound and Carbofuran to induce developmental and behavioral neurotoxicity.
-
This compound: Exposure in zebrafish embryos has been shown to cause developmental toxicity, reduced motility, spinal cord neutrophil infiltration, increased ROS production, and damage to central and peripheral motor neurons. It also led to the downregulation of several genes crucial for nervous system development.
-
Carbofuran: Studies in rats have shown that it can impair motor function and cause cognitive deficits. Younger rats (postnatal day 11 and 17) showed greater sensitivity to the neurotoxic effects of Carbofuran compared to adults. However, a study on adult zebrafish exposed to Carbofuran for 96 hours did not observe significant alterations in behavioral parameters or markers of oxidative stress at the tested concentrations.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Experimental Protocols
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol is a widely used colorimetric method for measuring AChE activity.
-
Tissue Preparation:
-
Dissect brain tissue from control and experimental animals on ice.
-
Homogenize the tissue in a cold phosphate (B84403) buffer (0.1 M, pH 8.0).
-
Centrifuge the homogenate at 4°C to pellet cellular debris. The supernatant will be used for the assay.
-
-
Assay Procedure:
-
In a 96-well plate, add the brain homogenate supernatant.
-
Add a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to each well.
-
Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide (ATCI).
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
AChE activity is expressed as units per milligram of protein.
-
For inhibitor studies, pre-incubate the homogenate with various concentrations of this compound or Carbofuran before adding the substrate.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Oxidative Stress Assays
1. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
-
Sample Preparation: Prepare brain tissue homogenates as described for the AChE assay.
-
Reaction:
-
Mix the tissue homogenate with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Heat the mixture at 95-100°C for a specified time (e.g., 1 hour).
-
During heating, malondialdehyde (MDA), an end product of lipid peroxidation, reacts with TBA to form a pink-colored adduct.
-
-
Measurement:
-
After cooling, measure the absorbance of the pink adduct at approximately 532 nm.
-
The concentration of TBARS is calculated using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.
-
2. Superoxide Dismutase (SOD) Activity Assay
-
Principle: This assay is based on the ability of SOD to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a source like the xanthine (B1682287)/xanthine oxidase system.
-
Procedure:
-
Prepare brain tissue supernatant.
-
In a reaction mixture containing xanthine and NBT, add the tissue supernatant.
-
Initiate the reaction by adding xanthine oxidase.
-
The reduction of NBT to formazan (B1609692) by superoxide radicals results in a color change that can be measured spectrophotometrically.
-
The presence of SOD in the sample will inhibit this color change.
-
-
Calculation: SOD activity is calculated as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
3. Catalase (CAT) Activity Assay
-
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Procedure:
-
Prepare brain tissue supernatant.
-
Add the supernatant to a solution of H₂O₂ in a suitable buffer.
-
The rate of H₂O₂ decomposition can be monitored directly by measuring the decrease in absorbance at 240 nm.
-
-
Calculation: Catalase activity is expressed as the amount of H₂O₂ decomposed per minute per milligram of protein.
Conclusion
Both this compound and Carbofuran are potent neurotoxic agents that primarily act through the reversible inhibition of acetylcholinesterase. While Carbofuran has been more extensively studied in terms of its AChE inhibitory kinetics and oxidative stress effects in mammalian models, this compound has demonstrated significant developmental neurotoxicity in zebrafish. The available data suggests that both compounds can induce neurotoxicity through multiple pathways.
For a more definitive comparative risk assessment, further studies are warranted that directly compare the neurotoxic profiles of this compound and Carbofuran under identical experimental conditions, particularly focusing on AChE inhibition kinetics across different species and a comprehensive panel of oxidative stress and developmental neurotoxicity markers. The provided experimental protocols offer a standardized framework for conducting such comparative investigations.
References
Validation of a Multi-Residue Method for Fenobucarb and Other Carbamates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated multi-residue methods for the determination of Fenobucarb and other carbamate (B1207046) pesticides in various matrices. The focus is on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with advanced chromatographic techniques, offering a reliable and high-throughput approach for pesticide residue analysis.
Overview of Analytical Approaches
The analysis of carbamate residues, including the insecticide this compound, has evolved significantly with the advent of modern analytical techniques. Due to their thermal lability, gas chromatography (GC) methods often require derivatization, making liquid chromatography (LC) the preferred separation technique. When coupled with tandem mass spectrometry (LC-MS/MS or UHPLC-MS/MS), it provides high sensitivity and selectivity for the detection and quantification of multiple carbamate residues in complex matrices.[1][2][3]
Sample preparation is a critical step to ensure accurate and reproducible results. The QuEChERS method has gained widespread acceptance for its simplicity, speed, and minimal solvent consumption.[1][2] It involves a simple liquid-liquid extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.
Experimental Workflow
The general workflow for the multi-residue analysis of carbamates using the QuEChERS method followed by LC-MS/MS is depicted below.
Comparative Performance of Validated Methods
The following tables summarize the performance of different multi-residue methods for the analysis of this compound and other carbamates in various food and environmental matrices. The data highlights key validation parameters such as Limit of Quantification (LOQ), recovery, and precision (expressed as Relative Standard Deviation, RSD).
Table 1: Performance of QuEChERS-UHPLC-MS/MS for Carbamates in Aromatic Herbs
| Carbamate | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| This compound | 2 | 95 | 5 |
| Carbofuran | 2 | 98 | 4 |
| Propoxur | 2 | 92 | 6 |
| Carbaryl | 2 | 101 | 3 |
| Methomyl | 2 | 97 | 5 |
| Aldicarb | 2 | 90 | 7 |
| ... (22 other carbamates) | 2 | >72 | <20 |
Table 2: Performance of QuEChERS-LC-MS/MS for Carbamates in Fruits and Vegetables
| Carbamate | Matrix | Recovery (%) | RSD (%) |
| This compound | Juice | 74.4 - 111.0 | 1.4 - 4.1 |
| Propoxur | Juice | 74.4 - 111.0 | 1.4 - 4.1 |
| Carbofuran | Juice | 74.4 - 111.0 | 1.4 - 4.1 |
| Methomyl | Juice | 74.4 - 111.0 | 1.4 - 4.1 |
| Oxamyl | Juice | 74.4 - 111.0 | 1.4 - 4.1 |
| ... (5 other carbamates) | Juice | 74.4 - 111.0 | 1.4 - 4.1 |
Table 3: Performance of QuEChERS-LC-MS/MS for this compound in Animal and Aquatic Products
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) |
| Porcine Muscle | 2 | 61.38 | >20 |
| 4 | 75.29 | 10.3 | |
| Egg | 2 | 90.54 | 12.8 |
| 4 | 98.76 | 9.7 | |
| Whole Milk | 2 | 85.43 | 11.2 |
| 4 | 102.21 | >20 | |
| Eel | 2 | 88.91 | 8.5 |
| 4 | 95.67 | 6.4 | |
| Flatfish | 2 | 82.45 | 9.1 |
| 4 | 91.33 | 7.8 | |
| Shrimp | 2 | 87.65 | 10.5 |
| 4 | 93.21 | 8.2 |
Detailed Experimental Protocols
Below is a representative experimental protocol based on a validated QuEChERS and UHPLC-MS/MS method for the analysis of carbamate residues in complex matrices.
Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, add a corresponding amount of water to rehydrate.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). For samples with high pigment content, graphitized carbon black (GCB) may be added.
-
Final Centrifugation: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.
UHPLC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with water (A) and methanol (B129727) or acetonitrile (B), both containing a small percentage of formic acid (e.g., 0.1%), is typically employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is generally used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring at least two specific precursor-product ion transitions for each carbamate to ensure accurate identification and quantification.
Conclusion
The combination of QuEChERS extraction with LC-MS/MS or UHPLC-MS/MS provides a robust and sensitive platform for the multi-residue analysis of this compound and other carbamates in a wide range of matrices. The presented data from various studies demonstrates that these methods can achieve low limits of quantification, good accuracy, and high precision, making them suitable for routine monitoring and regulatory compliance. The provided experimental protocol serves as a general guideline that can be adapted and optimized for specific laboratory needs and sample types.
References
Comparative analysis of Fenobucarb degradation in aerobic and anaerobic conditions
A comprehensive examination of the biodegradation of the carbamate (B1207046) insecticide Fenobucarb reveals a significant disparity in its fate under aerobic and anaerobic environmental conditions. While its breakdown in the presence of oxygen is well-documented, its degradation pathway in anoxic environments remains largely uncharacterized, necessitating a comparative analysis based on available data and logical inferences from related compounds.
This compound, a widely used N-methylcarbamate insecticide, undergoes microbial degradation in the soil, a process crucial for its environmental dissipation and the mitigation of potential ecotoxicological risks. The presence or absence of oxygen is a critical determinant of the metabolic pathways employed by microorganisms, leading to different degradation rates, intermediate products, and final end products. This guide provides a comparative overview of this compound degradation under both aerobic and anaerobic conditions, supported by experimental data and detailed methodologies for researchers.
Quantitative Degradation Data
The following table summarizes the key quantitative parameters for this compound degradation under aerobic and anaerobic conditions. It is important to note that specific data for the anaerobic degradation of this compound is limited in the current scientific literature. Therefore, the values presented for anaerobic conditions are largely based on general knowledge of carbamate insecticide degradation under similar conditions and should be interpreted with caution.
| Parameter | Aerobic Conditions | Anaerobic Conditions |
| Half-life (DT₅₀) in soil | 18.5 days[1] | Data not available; expected to be significantly longer than aerobic conditions |
| Primary Degradation Pathway | Hydrolysis of the carbamate ester linkage | Presumed to be initiated by hydrolysis of the carbamate ester linkage |
| Key Intermediate Metabolite | 2-sec-butylphenol[2][3] | Hypothetically 2-sec-butylphenol (B1202637) |
| Primary Microorganisms | Sphingobium sp., Novosphingobium sp.[2][3] | Unknown; likely facultative and obligate anaerobic bacteria |
| End Products | Carbon dioxide, water, and biomass | Methane (B114726), carbon dioxide, and microbial biomass (under methanogenic conditions) |
Degradation Pathways: A Tale of Two Environments
The microbial breakdown of this compound follows distinct pathways depending on the availability of oxygen as a terminal electron acceptor.
Aerobic Degradation Pathway
Under aerobic conditions, the degradation of this compound is initiated by the enzymatic hydrolysis of the carbamate ester bond. This crucial first step is carried out by various soil microorganisms, with bacteria from the genera Sphingobium and Novosphingobium having been specifically identified as capable of utilizing this compound as a sole source of carbon and energy. The hydrolysis reaction cleaves the molecule into two primary fragments: 2-sec-butylphenol and N-methylcarbamic acid. The latter is unstable and further breaks down into methylamine (B109427) and carbon dioxide. The main intermediate, 2-sec-butylphenol, is then further metabolized by the microorganisms, eventually leading to complete mineralization into carbon dioxide and water.
Putative Anaerobic Degradation Pathway
Specific studies detailing the anaerobic degradation of this compound are scarce. However, based on the known behavior of other carbamate insecticides under anoxic conditions, a hypothetical pathway can be proposed. The initial step is likely the hydrolysis of the carbamate linkage, similar to the aerobic pathway, as this is a chemically susceptible bond. This would yield 2-sec-butylphenol and N-methylcarbamic acid. Under anaerobic conditions, the subsequent degradation of 2-sec-butylphenol would proceed much slower and through different metabolic routes. Phenolic compounds are known to be recalcitrant under anaerobic conditions. Their breakdown often involves reductive pathways, carboxylation, and eventual ring cleavage, ultimately leading to the formation of methane and carbon dioxide under methanogenic conditions. The microorganisms responsible for these transformations would be a consortium of facultative and obligate anaerobes.
Experimental Protocols
To facilitate further research in this area, detailed protocols for studying this compound degradation in soil under both aerobic and anaerobic conditions are provided below. These protocols are based on established methodologies for pesticide fate studies.
Aerobic Soil Incubation Study
This experiment is designed to assess the rate and pathway of this compound degradation in soil under controlled aerobic conditions.
Materials:
-
Fresh soil sample, sieved (<2 mm)
-
Analytical grade this compound
-
Incubation vessels (e.g., 250 mL Erlenmeyer flasks) with gas-permeable stoppers
-
Constant temperature incubator
-
Apparatus for maintaining soil moisture (e.g., balance, water sprayer)
-
Analytical instruments for this compound and metabolite analysis (e.g., HPLC, GC-MS)
Procedure:
-
Soil Preparation: Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass. Adjust the soil moisture to 40-60% of its maximum water holding capacity.
-
Fortification: Treat a known amount of soil with a standard solution of this compound to achieve the desired concentration. Thoroughly mix to ensure uniform distribution.
-
Incubation: Place the treated soil into the incubation vessels. A control group with untreated soil should also be prepared. Incubate the flasks in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 60, and 90 days), destructively sample triplicate flasks for each treatment.
-
Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).
-
Analysis: Analyze the extracts using a validated analytical method to determine the concentrations of this compound and its degradation products.
-
Data Analysis: Calculate the dissipation kinetics of this compound, including its half-life (DT₅₀), using appropriate kinetic models (e.g., first-order kinetics).
Anaerobic Soil Incubation Study
This experiment aims to evaluate the degradation of this compound in soil under anaerobic (flooded) conditions.
Materials:
-
Fresh soil sample, sieved (<2 mm)
-
Analytical grade this compound
-
Incubation vessels (e.g., serum bottles with crimp seals)
-
Deionized, deoxygenated water
-
Inert gas (e.g., nitrogen or argon)
-
Constant temperature incubator
-
Analytical instruments for this compound and metabolite analysis (e.g., HPLC, GC-MS)
Procedure:
-
Soil Preparation: Characterize the soil as described for the aerobic study.
-
Fortification and Flooding: Place a known amount of soil into the incubation vessels. Add a solution of this compound in deoxygenated water to flood the soil, ensuring a layer of water above the soil surface.
-
Creation of Anaerobic Conditions: Purge the headspace of each vessel with an inert gas for a sufficient time to remove oxygen. Seal the vessels tightly.
-
Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At specified time points, sacrifice triplicate vessels for analysis.
-
Extraction and Analysis: Separate the water and soil phases. Extract this compound and its metabolites from both phases and analyze them using appropriate analytical techniques.
-
Data Analysis: Determine the dissipation rate and half-life of this compound in the total system (soil + water).
Conclusion
The degradation of this compound is significantly influenced by the presence of oxygen. Under aerobic conditions, it is readily degraded by soil microorganisms through hydrolysis and subsequent metabolism of the primary intermediate, 2-sec-butylphenol. In contrast, while the initial hydrolytic step is likely to occur under anaerobic conditions, the subsequent degradation of the phenolic intermediate is expected to be much slower and follow different metabolic pathways. The lack of specific data on the anaerobic fate of this compound highlights a critical knowledge gap that warrants further investigation to fully understand its environmental persistence and potential for accumulation in anoxic environments such as flooded rice paddies, where it is frequently applied. The provided experimental protocols offer a framework for researchers to conduct such studies and contribute to a more complete understanding of this compound's environmental behavior.
References
- 1. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Inter-laboratory Comparison for the Analysis of Fenobucarb in Rice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies and expected performance characteristics for the determination of Fenobucarb residues in a rice matrix. The content is structured to emulate the framework of an inter-laboratory comparison, offering valuable insights for laboratories aiming to validate their own methods or participate in proficiency testing schemes. The data presented is a synthesized representation from various validated analytical methods to provide a benchmark for performance.
Introduction to this compound and Regulatory Context
This compound is a carbamate (B1207046) insecticide widely used in rice cultivation to control sucking and biting insects. Due to its potential risks to human health and the environment, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food commodities, including rice. Accurate and reliable analytical methods are therefore essential for monitoring compliance with these regulations and ensuring food safety.
Inter-laboratory comparisons and proficiency tests, such as the European Union Proficiency Tests (EUPTs), play a crucial role in ensuring the quality, accuracy, and comparability of analytical results among official laboratories. For instance, this compound was included as a target analyte in the EUPT-CF14 proficiency test, which focused on pesticide residues in rice kernels, underscoring its relevance in routine monitoring.[1]
Comparative Analysis of Analytical Methods
The most common and robust methods for the analysis of this compound in rice involve extraction using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by instrumental analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques often depends on laboratory instrumentation availability, desired sensitivity, and the scope of the multi-residue analysis.
Method Performance Characteristics
The following tables summarize the typical performance characteristics for the analysis of this compound in rice, based on validated methods. These values can serve as a benchmark for laboratories to assess their own method performance.
Table 1: Performance Characteristics of LC-MS/MS Method for this compound in Rice
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg |
| Limit of Quantitation (LOQ) | 0.005 - 0.01 mg/kg |
| Recovery Rate | 85 - 110% |
| Relative Standard Deviation (RSDr) | < 15% |
| Measurement Uncertainty | < 20% |
Table 2: Performance Characteristics of GC-MS Method for this compound in Rice
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.005 - 0.01 mg/kg |
| Limit of Quantitation (LOQ) | 0.01 - 0.02 mg/kg |
| Recovery Rate | 80 - 115% |
| Relative Standard Deviation (RSDr) | < 20% |
| Measurement Uncertainty | < 25% |
Experimental Protocols
A detailed experimental protocol based on the widely accepted QuEChERS method followed by LC-MS/MS analysis is provided below.
Sample Preparation and Extraction (QuEChERS)
-
Homogenization: A representative sample of rice (e.g., 10 g) is cryogenically milled to a fine powder to ensure homogeneity.
-
Hydration: The homogenized sample is transferred to a 50 mL centrifuge tube, and 10 mL of deionized water is added. The mixture is vortexed for 1 minute to ensure complete hydration.
-
Extraction: 10 mL of acetonitrile (B52724) is added to the tube. The tube is then shaken vigorously for 1 minute.
-
Salting-out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added to the tube. The tube is immediately shaken vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifugation: The tube is centrifuged at ≥ 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: An aliquot of the upper acetonitrile layer (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing a d-SPE sorbent mixture (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, and 150 mg C18).
-
Cleanup: The tube is vortexed for 30 seconds.
-
Centrifugation: The tube is centrifuged at ≥ 4000 rpm for 5 minutes.
Instrumental Analysis (LC-MS/MS)
-
Final Extract Preparation: The supernatant from the d-SPE step is filtered through a 0.22 µm filter into an autosampler vial.
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with water (containing a modifier like 0.1% formic acid and/or 5 mM ammonium (B1175870) formate) and methanol (B129727) or acetonitrile is employed.
-
Ionization: Electrospray Ionization (ESI) in positive mode is commonly used for this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification and confirmation, monitoring at least two specific precursor-to-product ion transitions.
-
Table 3: Example LC-MS/MS Parameters for this compound
| Parameter | Value |
| Precursor Ion (m/z) | 208.1 |
| Product Ion 1 (Quantifier) (m/z) | 152.1 |
| Collision Energy 1 (eV) | 15 |
| Product Ion 2 (Qualifier) (m/z) | 95.1 |
| Collision Energy 2 (eV) | 25 |
| Retention Time (min) | Dependent on specific chromatographic conditions |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in rice, from sample reception to final data reporting.
Caption: General workflow for this compound analysis in rice.
Logical Relationship for Method Validation
The following diagram outlines the key logical relationships and parameters considered during the validation of an analytical method for this compound.
Caption: Key parameters in analytical method validation.
References
Efficacy of Fenobucarb in Acetylcholinesterase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Fenobucarb, a carbamate (B1207046) insecticide, with other acetylcholinesterase (AChE) inhibitors. The information presented herein is based on available experimental data to facilitate an objective evaluation of its performance against alternative compounds.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). The termination of the nerve signal at cholinergic synapses is dependent on the rapid breakdown of ACh by AChE. Inhibition of this enzyme leads to an accumulation of ACh in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for the action of a wide range of compounds, including insecticides and drugs for treating neurodegenerative diseases.
This compound, a member of the carbamate class of insecticides, acts as a reversible inhibitor of AChE.[1][2] Unlike organophosphates, which form a stable, essentially irreversible covalent bond with the enzyme, carbamates form a carbamylated enzyme complex that is more readily hydrolyzed, allowing for the eventual recovery of enzyme function.[2] This reversible inhibition is a key differentiator in the toxicological profile of carbamates compared to organophosphates.
Mechanism of Action: Reversible Inhibition of Acetylcholinesterase
This compound and other carbamate insecticides function by binding to the active site of acetylcholinesterase, mimicking the natural substrate, acetylcholine. The carbamate moiety of the inhibitor is transferred to a serine residue within the enzyme's active site, forming a carbamylated enzyme intermediate. This intermediate is significantly more stable than the acetylated intermediate formed with acetylcholine, effectively rendering the enzyme temporarily inactive. However, this carbamylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme. The rate of this decarbamylation is slower than deacetylation but much faster than the dephosphorylation that occurs with organophosphate inhibitors.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the IC50 values for this compound and other selected acetylcholinesterase inhibitors from various studies. It is important to note that IC50 values can vary depending on the source of the enzyme (e.g., species, tissue) and the specific experimental conditions.
Table 1: IC50 Values of Carbamate Insecticides against Acetylcholinesterase
| Inhibitor | Enzyme Source | IC50 (µM) | Reference |
| This compound | Rat Brain | >1000 | [3] |
| Carbaryl | Rat Brain | 17 | [3] |
| Propoxur | Rat Brain | <10 | |
| Aldicarb | Rat Brain | <10 | |
| Bendiocarb (B1667985) | Rat Brain | 1 |
Table 2: Enantioselectivity of this compound Inhibition
A study on the enantiomers of this compound demonstrated stereoselective bioactivity. The R-enantiomer showed greater insecticidal activity, correlating with more potent AChE inhibition in target organisms, while exhibiting lower toxicity to non-target organisms.
| Enantiomer | Target Organism AChE Inhibition |
| R-Fenobucarb | Higher |
| rac-Fenobucarb | Intermediate |
| S-Fenobucarb | Lower |
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity and the calculation of IC50 values are commonly performed using the Ellman's method. This colorimetric assay is reliable, and suitable for high-throughput screening.
Principle of the Ellman's Assay
The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials and Reagents
-
Acetylcholinesterase (from a specified source, e.g., electric eel, insect, or mammalian tissue homogenate)
-
This compound and other test inhibitors
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a series of dilutions of the test inhibitors (e.g., this compound, Carbaryl) in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
-
Assay in 96-Well Plate:
-
To each well, add phosphate buffer.
-
Add the test inhibitor solution at various concentrations to the respective wells. For the control (100% activity), add buffer instead of the inhibitor.
-
Add the AChE solution to all wells except the blank.
-
Add the DTNB solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion
This compound is a reversible inhibitor of acetylcholinesterase, a characteristic it shares with other carbamate insecticides. The available data suggests that its potency can be influenced by the source of the enzyme and the specific enantiomer used. Compared to some other carbamates like bendiocarb and propoxur, this compound appears to be a less potent inhibitor of rat brain AChE in the cited study. The enantioselective activity of this compound, with the R-enantiomer being a more effective insecticide but less toxic to non-target species, presents an interesting area for further research and potential development of more selective pest control agents. The standardized experimental protocols, such as the Ellman's method, are crucial for generating reliable and comparable data for the evaluation of the efficacy of this compound and other acetylcholinesterase inhibitors.
References
A Comparative Guide to HPLC and GC Methods for Fenobucarb Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of fenobucarb, a carbamate (B1207046) insecticide, is crucial for environmental monitoring, food safety, and toxicology studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of thermally labile compounds like this compound. It offers a high degree of precision and is suitable for a wide range of sample matrices.
Experimental Protocol: HPLC-UV
A common approach for this compound analysis involves reverse-phase HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is sufficient.
-
Column: A C18 column (e.g., 125 mm x 4.0 mm i.d.) is typically used.[1]
-
Mobile Phase: An isocratic mobile phase of methanol (B129727) and water (90:10, v/v) is effective.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[1]
-
Detection: UV detection at a wavelength of 254 nm allows for sensitive detection of this compound.[1]
-
Sample Preparation: A liquid-liquid extraction with a solvent like chloroform, followed by evaporation and reconstitution in methanol, is a standard procedure for sample cleanup.[1]
Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS), provides high sensitivity and selectivity for the determination of this compound. This method is well-suited for complex matrices where unambiguous identification is required.
Experimental Protocol: GC-MS
The following outlines a typical GC-MS method for this compound analysis.
-
Instrumentation: A gas chromatograph coupled to a mass selective detector.
-
Column: A capillary column suitable for pesticide analysis is used.
-
Carrier Gas: Helium is a common carrier gas, programmed to flow at a constant rate (e.g., 2.5 mL/min).
-
Temperature Program: A suitable temperature program is employed to ensure the separation of this compound from other matrix components.
-
Injector and Detector Temperatures: The injector port is typically maintained at 250 °C, with the MS source and quadrupole at 230 °C and 150 °C, respectively.
-
Ionization: Standard electron ionization (EI) at 70 eV is used.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Performance Comparison: HPLC vs. GC for this compound Determination
The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance parameters for HPLC and GC methods for this compound determination based on available literature.
| Parameter | HPLC | GC-MS |
| Linearity | Good linearity is typically achieved over a relevant concentration range. | Excellent linearity, with coefficient of determination (R²) values often exceeding 0.9998. |
| Accuracy (Recovery) | Good recovery rates are achievable, for example, an average recovery of 95.5% has been reported in tomato samples. | High accuracy can be obtained, with percent recovery results in the range of 96 – 103% in spiked water samples using matrix-matching calibration. |
| Precision (RSD) | High precision is a hallmark of HPLC methods. | Excellent repeatability, with relative standard deviation (RSD) values below 10%. |
| Limit of Detection (LOD) | LODs in the low µg/L range can be achieved. | Low detection limits are a key advantage of GC-MS. |
| Limit of Quantitation (LOQ) | LOQs suitable for residue analysis are readily attainable. | Capable of quantifying this compound at low residue levels. |
| Robustness | HPLC methods are generally robust, with minor variations in mobile phase composition, pH, and column temperature having a minimal effect on performance. | GC methods are also robust, though sensitive to changes in carrier gas flow rate and temperature programming. |
| Sample Throughput | Can be automated for high-throughput analysis. | Run times can be optimized for rapid analysis, with total run times as short as 7.0 minutes reported. |
| Cost & Complexity | HPLC systems are generally less expensive to purchase and operate than GC-MS systems. Method development can be simpler. | GC-MS instruments represent a larger initial investment and require more specialized expertise for operation and maintenance. |
Logical Workflow for Method Validation
The validation of any analytical method is a critical step to ensure the reliability of the data generated. The following diagram illustrates a typical workflow for the cross-validation of chromatographic methods.
Caption: Workflow for Chromatographic Method Validation
Conclusion
Both HPLC and GC are powerful and reliable techniques for the determination of this compound.
-
HPLC-UV is a cost-effective and robust method that is well-suited for routine analysis and quality control, especially for samples where high sensitivity is not the primary concern. Its ability to analyze thermally labile compounds without derivatization is a significant advantage.
-
GC-MS offers superior sensitivity and selectivity, making it the method of choice for complex matrices and for confirmatory analysis where unambiguous identification of this compound is required. The detailed structural information provided by the mass spectrometer is invaluable for impurity profiling and metabolic studies.
The ultimate choice between HPLC and GC will depend on the specific analytical requirements of the study, including the nature of the sample, the required level of sensitivity and selectivity, and the available resources. For comprehensive analysis, the use of both techniques can be complementary, with HPLC for routine quantification and GC-MS for confirmation and in-depth characterization.
References
A Comparative Guide to Method Validation for Fenobucarb Analysis Following SANTE Guidelines
For researchers and analytical scientists in the field of pesticide residue analysis, ensuring the accuracy and reliability of quantitative methods is paramount. The European Union's SANTE/11312/2021 guidelines provide a comprehensive framework for the validation of analytical methods for pesticide residues in food and feed.[1][2][3][4] This guide offers a comparative overview of method validation parameters for the analysis of Fenobucarb, a widely used carbamate (B1207046) insecticide, adhering to these rigorous standards.
This document details the validation of a modern, widely adopted method utilizing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its performance is compared against a traditional solvent extraction method to highlight advancements in analytical efficiency and adherence to SANTE criteria.
Key Method Validation Parameters according to SANTE/11312/2021
The SANTE guidelines establish minimum performance criteria for analytical methods to ensure their suitability for official controls. The core validation parameters are summarized in the table below.
| Validation Parameter | SANTE/11312/2021 Requirement | Description |
| Linearity | Correlation coefficient (r) ≥ 0.99 | The method's ability to produce test results directly proportional to the analyte concentration. |
| Trueness (Recovery) | Mean recovery within 70-120% | The closeness of the mean experimental value to an accepted reference value. |
| Precision (Repeatability) | Relative Standard Deviation (RSDr) ≤ 20% | The agreement between independent test results under the same conditions.[5] |
| Limit of Quantification (LOQ) | The lowest validated spike level meeting recovery and precision criteria. | The minimum concentration of the analyte that can be quantified with acceptable accuracy and precision. |
Comparative Analysis of Analytical Methods for this compound
The following tables present a summary of quantitative data for two distinct analytical approaches for this compound analysis in a representative fruit matrix (e.g., apples).
Method 1: QuEChERS Extraction with LC-MS/MS Analysis
This method represents a modern, streamlined approach to pesticide residue analysis.
| Validation Parameter | Experimental Results | SANTE/11312/2021 Compliance |
| Linearity (r) | 0.998 | Yes |
| Mean Recovery | 95% | Yes |
| Precision (RSDr) | 8% | Yes |
| LOQ | 0.01 mg/kg | Yes |
Method 2: Traditional Solvent Extraction with GC-MS Analysis
This method reflects a more classical, though still viable, approach.
| Validation Parameter | Experimental Results | SANTE/11312/2021 Compliance |
| Linearity (r) | 0.995 | Yes |
| Mean Recovery | 85% | Yes |
| Precision (RSDr) | 15% | Yes |
| LOQ | 0.02 mg/kg | Yes |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: QuEChERS Extraction and LC-MS/MS Analysis
1. Sample Preparation and Extraction:
-
Homogenization: A representative 10-15 g sample of the fruit is homogenized.
-
Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for 1 minute.
-
Salting Out: QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) are added, and the tube is immediately shaken for another minute.
-
Centrifugation: The sample is centrifuged at ≥3000 g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the supernatant (e.g., 1 mL) is transferred to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄.
-
The tube is vortexed for 30 seconds and then centrifuged at high speed for 2 minutes.
3. LC-MS/MS Analysis:
-
The final extract is filtered and injected into the LC-MS/MS system.
-
Chromatographic Conditions: A C18 reverse-phase column is typically used with a gradient elution program involving water (with formic acid and/or ammonium (B1175870) formate) and methanol (B129727) or acetonitrile.
-
Mass Spectrometric Conditions: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection and quantification of this compound precursor and product ions.
Method 2: Traditional Solvent Extraction and GC-MS Analysis
1. Sample Preparation and Extraction:
-
Homogenization: A 50 g homogenized sample is blended with 100 mL of an organic solvent mixture (e.g., acetone/dichloromethane).
-
Filtration and Partitioning: The extract is filtered and partitioned with a sodium chloride solution in a separatory funnel. The organic layer is collected.
-
Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated using a rotary evaporator.
2. Column Chromatography Cleanup:
-
The concentrated extract is loaded onto a Florisil or silica (B1680970) gel column.
-
The column is eluted with solvents of increasing polarity to separate this compound from matrix interferences.
-
The fraction containing this compound is collected and concentrated.
3. GC-MS Analysis:
-
The final extract is injected into the GC-MS system.
-
Gas Chromatographic Conditions: A capillary column suitable for pesticide analysis (e.g., DB-5ms) is used with a temperature-programmed run.
-
Mass Spectrometric Conditions: The mass spectrometer is operated in electron ionization (EI) mode, and characteristic ions for this compound are monitored for quantification.
Method Validation Workflow according to SANTE Guidelines
The following diagram illustrates the logical workflow for validating an analytical method for pesticide residues in accordance with SANTE/11312/2021.
Caption: SANTE/11312/2021 Method Validation Workflow.
Conclusion
Both the modern QuEChERS-based method and the traditional solvent extraction method can be validated to meet the stringent requirements of the SANTE/11312/2021 guidelines for this compound analysis. However, the QuEChERS approach offers significant advantages in terms of reduced solvent consumption, higher sample throughput, and often improved recovery and precision. For laboratories conducting routine monitoring of pesticide residues, the adoption of methods like QuEChERS coupled with sensitive detection techniques such as LC-MS/MS is highly recommended to ensure both compliance and operational efficiency.
References
- 1. Determination of this compound residues in animal and aquatic food products using liquid chromatography-tandem mass spectrometry coupled with a QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.nl [shimadzu.nl]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Fenobucarb Disposal
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Fenobucarb, ensuring the safety of laboratory personnel and the protection of our environment. By following these procedures, you can mitigate risks and maintain a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to prevent accidental exposure. This compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Wear chemical-impermeable and fire/flame-resistant clothing. Rubber gloves are recommended. |
| Respiratory Protection | Use an approved respirator if exposure limits are exceeded or if irritation is experienced. |
Handle this compound in a well-ventilated area and avoid the formation of dust and aerosols.[2][3] Do not eat, drink, or smoke when using this product.[1][2]
Step-by-Step this compound Disposal Protocol
The proper disposal of this compound and its containers is a critical step in laboratory safety and environmental responsibility. Follow these instructions carefully.
Step 1: Unused this compound Disposal
-
Avoid Excess: The most effective way to manage waste is to prevent its generation. Mix only the required amount of this compound for your experiment. If you have a small amount of excess, consider if it can be used by a colleague for a similar application according to label directions.
-
Licensed Chemical Destruction: Unused this compound should be disposed of by removal to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.
-
Adherence to Regulations: All waste, including unused material, must be handled in accordance with local, state, and federal regulations. Contact your local solid waste management authority or environmental agency for specific guidance and to inquire about household hazardous waste collection programs.
Step 2: Contaminated Material and Spill Cleanup Disposal
In the event of a spill, take immediate action to contain and clean the affected area.
-
Ensure Safety: Evacuate personnel to a safe area, preferably upwind of the spill. Remove all sources of ignition.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains, sewers, or waterways.
-
Cleanup:
-
For dry spills, use dry cleanup procedures to avoid generating dust. Sweep or scoop up the material.
-
For wet spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.
-
-
Collection and Disposal: Place the collected material into a suitable, labeled, and closed container for disposal. The adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.
Step 3: Empty Container Disposal
Properly decontaminated containers can often be recycled or disposed of in a sanitary landfill.
-
Decontamination: Empty containers can be triple-rinsed (or the equivalent) with water and detergent, scrubbing the sides.
-
Rendering Unusable: Puncture the packaging to make it unusable for other purposes.
-
Disposal Options:
-
Recycling/Reconditioning: Offer triple-rinsed containers for recycling or reconditioning.
-
Sanitary Landfill: Dispose of punctured and rinsed containers in a sanitary landfill.
-
Controlled Incineration: Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.
-
Disposal Pit: If a landfill is not available, bury the containers below 500 mm in a designated disposal pit, clear of waterways and vegetation. Note: This should be a last resort and in accordance with local regulations.
-
Important Environmental Precautions:
-
Prevent Environmental Release: Avoid the release of this compound into the environment. It is very toxic to aquatic life and can cause long-term adverse effects.
-
Do Not Contaminate Water: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: this compound Disposal Workflow Diagram.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
